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4-Bromo-2-methyl-5-pyrimidinecarboxylic acid Documentation Hub

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  • Product: 4-Bromo-2-methyl-5-pyrimidinecarboxylic acid
  • CAS: 1525149-72-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-2-methyl-4-pyrimidinecarboxylic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-bromo-2-methyl-4-pyrimidinecarboxylic acid, a heterocyclic compound of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-2-methyl-4-pyrimidinecarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular and chemical properties, detailed synthetic protocols, and its critical role as a versatile intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. This document aims to serve as a valuable resource for researchers and drug development professionals by integrating established synthetic methodologies with insights into its application in structure-activity relationship (SAR) studies and target-oriented drug design.

Core Compound Profile

5-Bromo-2-methyl-4-pyrimidinecarboxylic acid, with the CAS Number 100707-39-9, is a substituted pyrimidine derivative. The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of biologically active molecules, including numerous FDA-approved drugs.[1] The strategic placement of a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position endows this molecule with unique chemical reactivity and potential for specific biological interactions.

Table 1: Physicochemical Properties of 5-Bromo-2-methyl-4-pyrimidinecarboxylic Acid [2]

PropertyValue
IUPAC Name 5-bromo-2-methylpyrimidine-4-carboxylic acid
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
CAS Number 100707-39-9
Appearance White to off-white solid
Melting Point 172-173 °C (decomposes)
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.
SMILES CC1=NC=C(C(=N1)C(=O)O)Br

Synthesis of 5-Bromo-2-methyl-4-pyrimidinecarboxylic Acid: A Step-by-Step Protocol

The synthesis of 5-bromo-2-methyl-4-pyrimidinecarboxylic acid can be reliably achieved through the condensation of mucobromic acid with acetamidine hydrochloride. This method provides a practical route to this key intermediate.

Causality Behind Experimental Choices

The choice of mucobromic acid as a starting material is strategic due to its inherent functionality, which provides the carbon backbone for the pyrimidine ring and the bromine substituent at the desired position. Acetamidine hydrochloride serves as the source of the N-C-N fragment, which is essential for the formation of the pyrimidine core, with the methyl group at the 2-position. The use of a strong base, sodium ethoxide, is crucial for deprotonating the acetamidine hydrochloride and facilitating the cyclization reaction. The final acidification step is necessary to protonate the carboxylate and precipitate the desired carboxylic acid.

Detailed Experimental Protocol[3]

Materials:

  • Mucobromic acid

  • Acetamidine hydrochloride

  • Sodium metal

  • Absolute ethanol

  • 2 M Hydrochloric acid

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 equivalent) in small portions to absolute ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction with Acetamidine Hydrochloride: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride (2.5 equivalents) in one portion. Stir the resulting suspension at room temperature for 15 minutes.

  • Addition of Mucobromic Acid: Warm the mixture to 50 °C. Prepare a solution of mucobromic acid (1.0 equivalent) in absolute ethanol and add it dropwise to the reaction mixture, maintaining the temperature at 50 °C.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 50 °C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the resulting residue, add 2 M hydrochloric acid until the pH reaches approximately 2-3.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold deionized water, and then dried under vacuum to afford 5-bromo-2-methyl-4-pyrimidinecarboxylic acid as a solid.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A Mucobromic Acid D Condensation & Cyclization at 50°C A->D B Acetamidine HCl B->D C Sodium Ethoxide (in Ethanol) C->D E Acidification (2M HCl) D->E F 5-Bromo-2-methyl-4- pyrimidinecarboxylic Acid E->F

Caption: Synthetic workflow for 5-bromo-2-methyl-4-pyrimidinecarboxylic acid.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid serves as a versatile starting material for the synthesis of a variety of kinase inhibitors.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The chemical handles on 5-bromo-2-methyl-4-pyrimidinecarboxylic acid allow for diverse synthetic modifications. The carboxylic acid can be readily converted to amides, esters, or other functional groups. The bromine atom is particularly valuable as it allows for the introduction of various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This enables the exploration of the chemical space around the pyrimidine core to optimize interactions with the target kinase's active site.

The 2-methyl group can also influence the compound's properties, potentially affecting its solubility, metabolic stability, and binding affinity through steric and electronic effects.

Targeting Key Signaling Pathways in Oncology

Derivatives of 5-bromo-2-methyl-4-pyrimidinecarboxylic acid have been investigated as inhibitors of several important kinases implicated in cancer, including:

  • Aurora Kinases (AURK) and Polo-like Kinases (PLK): These kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][3]

  • Protein Kinase CK2: This kinase is involved in a wide range of cellular processes, and its overexpression is associated with cancer cell proliferation and survival. The ester derivative, methyl 5-bromopyrimidine-4-carboxylate, has been used in the synthesis of potent CK2 inhibitors.[8]

The general mechanism of action for many pyrimidine-based kinase inhibitors involves their ability to act as ATP-competitive inhibitors.[9][10] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathway. The nitrogen atoms in the pyrimidine ring often form crucial hydrogen bonds with the "hinge region" of the kinase, a key determinant of binding affinity.

Illustrative Signaling Pathway: Inhibition of a Generic Kinase

KinaseInhibition cluster_pathway Kinase Signaling Pathway Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Target Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor 5-Bromo-2-methyl-4-pyrimidine- carboxylic Acid Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion and Future Perspectives

5-Bromo-2-methyl-4-pyrimidinecarboxylic acid is a highly valuable and versatile building block in the field of drug discovery. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting material for the generation of diverse chemical libraries. The demonstrated utility of its derivatives as potent kinase inhibitors underscores its importance in the development of novel anticancer therapies. Future research will likely continue to explore the vast chemical space accessible from this intermediate, leading to the discovery of new therapeutic agents with improved efficacy and selectivity against a range of diseases.

References

  • Chi, Y., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry.
  • Dorsey, J. F., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Medicinal Chemistry.
  • Lochhead, P. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 979-995. [Link]

  • Teichert, J. F. (2026, February 13). The Chemical Versatility of 5-Bromo-4-methylpyridine-2-carboxylic Acid. LinkedIn.
  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... Retrieved February 23, 2026, from [Link]

  • Battistuzzi, G., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(12), 1731-1735. [Link]

  • Kumar, R., et al. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 25(15), 2963-2967. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylpyrimidine-4-carboxylic acid. Retrieved February 23, 2026, from [Link]

  • Meanwell, N. A. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(17), 5247. [Link]

  • PubChem. (n.d.). 5-Bromouracil. Retrieved February 23, 2026, from [Link]

  • El-Damasy, A. K., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7569. [Link]

  • Tadesse, S., et al. (2018). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 61(18), 8349-8367. [Link]

  • Wang, Y., et al. (2026, February 23). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. Molecules.
  • ResearchGate. (2025, August 9).
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14137-14197. [Link]

  • SciSpace. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • Federal, M., et al. (2022). the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry, 13(10), 1251-1260. [Link]

Sources

Exploratory

Technical Whitepaper: Handling and Applications of 4-Bromo-2-methylpyrimidine-5-carboxylic Acid

The following technical guide provides an in-depth analysis of 4-Bromo-2-methylpyrimidine-5-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry. This document is structured as a whitep...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Bromo-2-methylpyrimidine-5-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry.

This document is structured as a whitepaper for drug development professionals, moving beyond basic MSDS data to include reactivity profiles, synthetic utility, and strategic handling protocols.[1]

[1]

Executive Summary: The "Privileged Scaffold" Utility

In the realm of fragment-based drug discovery (FBDD), 4-bromo-2-methylpyrimidine-5-carboxylic acid represents a "privileged scaffold."[1] Its value lies in its orthogonal reactivity:

  • The C4-Bromo Position: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the pyrimidine ring and the adjacent carboxylic acid.[1] This allows for rapid introduction of amine diversity.[1]
    
  • The C5-Carboxylic Acid: A stable handle for amide coupling or esterification, enabling solubility tuning or linkage to larger pharmacophores.[1]

This dual-functionality makes it a critical intermediate for synthesizing kinase inhibitors and GPCR ligands.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Note on Isomerism: Researchers must distinguish this compound from its isomer, 5-bromo-2-methylpyrimidine-4-carboxylic acid (CAS 100707-39-9).[1] The reactivity profiles differ significantly; the 4-bromo isomer (discussed here) is significantly more reactive toward nucleophiles than the 5-bromo isomer.[1]

PropertySpecification
Chemical Name 4-Bromo-2-methylpyrimidine-5-carboxylic acid
CAS Number 1525149-72-7
Molecular Formula

Molecular Weight 217.02 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Acidity (pKa) ~3.5 (Predicted, Carboxylic Acid)
Melting Point >170°C (Decomposes)

Hazard Assessment & Safety Protocols (GHS)[1]

While specific toxicological data for this exact isomer is limited, its structural class (halogenated pyrimidines) dictates a strict safety profile.[1] It is classified as an Irritant and potentially Harmful if swallowed.[1]

GHS Classification (29 CFR 1910.1200)[1]
  • Acute Toxicity, Oral: Category 4 (H302)[1][2]

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1]

Strategic Hazard Control

The primary risk is mucous membrane irritation and corneal damage due to the acidic nature combined with the alkylating potential of the bromopyrimidine core.

SafetyHierarchy cluster_0 Hierarchy of Controls Engineering ENGINEERING CONTROLS (Chemical Fume Hood) Admin ADMINISTRATIVE (SOPs, Restricted Access) Engineering->Admin Procedural Support PPE PPE (Nitrile Gloves, Goggles, Lab Coat) Admin->PPE Last Line of Defense Hazard Hazard Source: Micronized Dust / Acidic Vapors Hazard->Engineering Primary Barrier

Figure 1: Risk Mitigation Hierarchy.[1] Engineering controls are paramount due to the respiratory irritation potential (H335).[1]

Strategic Handling & Storage

Stability & Degradation[1]
  • Hydrolysis Risk: The C4-Bromo bond is susceptible to hydrolysis in strong aqueous bases, converting the compound to the corresponding 4-hydroxy pyrimidine (a dead-end byproduct in synthesis).[1]

  • Decarboxylation: Prolonged heating (>100°C) in acidic media can lead to decarboxylation.[1]

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Nitrogen or Argon) to prevent moisture ingress.[1]

  • Container: Amber glass vials to protect from potential photodegradation of the C-Br bond.[1]

Synthetic Utility & Experimental Workflows

The most valuable application of this compound is the


 displacement  of the bromine atom. Because the bromine is at the 4-position (para to N1, ortho to N3) and the ring is further deactivated by the 5-COOH group, this position is an electrophilic "hotspot."[1]
Workflow Diagram: Divergent Synthesis

SynthesisWorkflow cluster_SNAr Path A: SNAr (Dominant) cluster_Suzuki Path B: Suzuki Coupling Start 4-Bromo-2-methyl- pyrimidine-5-COOH Amine Primary Amine (R-NH2) Base (DIPEA) Start->Amine  Mild Heat   Boronic Boronic Acid Pd Catalyst Start->Boronic  Pd(0), Base   ProductA 4-Amino-Derivative Amine->ProductA ProductB 4-Aryl-Derivative Boronic->ProductB

Figure 2: Divergent synthetic pathways.[1] Path A (


) is kinetically favored due to the electron-deficient ring.[1]
Detailed Protocol: Displacement with Primary Amines

Objective: To replace the C4-Bromine with a functionalized amine, creating a core scaffold for library generation.[1]

Reagents:

  • Substrate: 4-Bromo-2-methylpyrimidine-5-carboxylic acid (1.0 equiv)[1]

  • Nucleophile: Benzylamine (or equivalent primary amine) (1.1 equiv)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

  • Solvent: Anhydrous Ethanol or Isopropanol (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: In a clean reaction vial equipped with a magnetic stir bar, dissolve the 4-bromo-2-methylpyrimidine-5-carboxylic acid in anhydrous Ethanol.

    • Why: Protic solvents like ethanol often accelerate

      
       reactions on pyrimidines by stabilizing the transition state via hydrogen bonding.
      
  • Addition: Add DIPEA dropwise.[1] The solution may clarify as the carboxylic acid is deprotonated.

  • Nucleophile Introduction: Add the primary amine slowly at room temperature.[1]

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Use LC-MS.[1] Look for the disappearance of the starting material mass (M+H = 217/219) and appearance of the product mass.[1]

    • Note: If the reaction is sluggish, increase temperature to 80°C, but monitor for decarboxylation.

  • Workup:

    • Cool to room temperature.[1][3][4][5][6][7]

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in EtOAc and wash with 1N HCl (to remove excess amine/DIPEA) followed by Brine.[1]

    • Self-Validation: The product (amino-acid) may be amphoteric.[1] If it stays in the aqueous layer at low pH, adjust pH to ~4-5 (isoelectric point) to precipitate or extract with n-Butanol.[1]

Emergency Response & Waste Management

ScenarioImmediate Action
Eye Contact Rinse immediately with water for 15+ minutes. Lift eyelids.[1] The acidic nature poses a risk of corneal opacity. Seek ophthalmologist.
Skin Contact Wash with soap and water. Remove contaminated clothing.[1] If redness persists (delayed hypersensitivity), seek medical attention.
Inhalation Move to fresh air.[1][8] If breathing is difficult, administer oxygen.[1][8] The dust is a potent respiratory irritant.
Spill Cleanup Dampen with water to prevent dust.[1] Sweep up into a closed container. Neutralize residue with dilute Sodium Bicarbonate (

).

Waste Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1] Note: This compound contains Halogens (Bromine) and Nitrogen; incineration will generate


 and 

gases, requiring scrubbers.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 291786, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (Structural Analog).[1] Retrieved from .[1]

  • Sigma-Aldrich. Safety Data Sheet: Pyrimidine-4-carboxylic acid derivatives.[1][9] Retrieved from .[1]

  • Organic Chemistry Portal. Synthesis of Pyrimidines: Nucleophilic Aromatic Substitution. Retrieved from .[1]

  • Fisher Scientific. Material Safety Data Sheet: 5-Bromo-4-pyrimidinecarboxylic acid.[1] Retrieved from .[1]

Sources

Foundational

Biological Activity & Synthetic Utility of 4-Bromo-5-Carboxy Pyrimidine Scaffolds

The following technical guide details the biological activity, synthetic utility, and experimental applications of 4-bromo-5-carboxy pyrimidine scaffolds. This guide is structured for researchers in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic utility, and experimental applications of 4-bromo-5-carboxy pyrimidine scaffolds. This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's role as a privileged precursor for kinase inhibitors and heterocyclic drug candidates.

Executive Summary

The 4-bromo-5-carboxy pyrimidine scaffold (specifically 4-bromo-5-pyrimidinecarboxylic acid and its esters) represents a critical "ortho-disposed" bifunctional electrophile in drug discovery. Unlike its isomer (5-bromo-4-carboxy pyrimidine), which is primarily used for palladium-catalyzed cross-couplings, the 4-bromo-5-carboxy motif is chemically tuned for nucleophilic aromatic substitution (SNAr) followed by cyclocondensation .

Biologically, this scaffold is rarely the final therapeutic agent. Instead, it serves as the obligate precursor to bicyclic kinase inhibitors (e.g., pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines) that target:

  • Tyrosine Kinases (EGFR, VEGFR): via ATP-competitive binding.

  • Cyclin-Dependent Kinases (CDKs): Modulating cell cycle progression.

  • Dihydrofolate Reductase (DHFR): Acting as antifolate antimetabolites.

Chemical Biology & Reactivity Profile

The "Ortho-Like" Electrophilic Trap

The biological utility of this scaffold stems from its unique electronic arrangement. The pyrimidine ring is electron-deficient, and the placement of the bromine at C4 and the carboxyl group at C5 creates a synergistic reactivity profile:

  • C4-Bromine Activation: The nitrogen atoms at N1 and N3, combined with the electron-withdrawing carboxyl group at C5, make the C4 position highly susceptible to SNAr displacement by amines, thiols, or alkoxides.

  • C5-Carboxyl Anchoring: Once a nucleophile is installed at C4, the adjacent C5-carboxyl group (or ester) serves as an electrophilic trap for cyclization, allowing the rapid construction of fused bicyclic systems.

Structural Logic Diagram

The following diagram illustrates the scaffold's reactivity and its transformation into bioactive cores.

ScaffoldReactivity Scaffold 4-Bromo-5-Carboxy Pyrimidine Core SNAr Step 1: S_NAr at C4 (Introduction of Nucleophile) Scaffold->SNAr + Primary Amine (R-NH2) Intermediate 4-Amino/Thio-5-Carboxy Intermediate SNAr->Intermediate Cyclization Step 2: Cyclocondensation (Ring Closure) Intermediate->Cyclization + Dielectrophile (e.g., Urea, Guanidine) Bioactive Bioactive Bicyclic Core (Kinase Inhibitor) Cyclization->Bioactive Pyrido[2,3-d]pyrimidine Pyrimido[4,5-d]pyrimidine

Caption: Logical flow from the 4-bromo-5-carboxy scaffold to bioactive bicyclic kinase inhibitors via sequential substitution and cyclization.[1]

Therapeutic Applications & Mechanisms[2]

Kinase Inhibition (Oncology)

Derivatives synthesized from this scaffold are potent ATP-competitive inhibitors. The pyrimidine ring mimics the adenine base of ATP, forming hydrogen bonds with the "hinge region" of the kinase active site.[2]

  • EGFR Inhibitors: Reaction of the scaffold with substituted anilines at C4, followed by cyclization, yields pyrido[2,3-d]pyrimidines. These compounds inhibit Epidermal Growth Factor Receptor (EGFR) autophosphorylation, blocking downstream signaling pathways (MAPK/ERK) in non-small cell lung cancer (NSCLC).

  • CDK Inhibitors: Pyrimido[4,5-d]pyrimidines derived from this core show high selectivity for CDK2 and CDK9, inducing apoptosis in cancer cells by arresting the cell cycle at the G1/S checkpoint.

Antifolates (Infectious Disease & Oncology)

The scaffold is used to synthesize classical and non-classical antifolates. By functionalizing C4 with a glutamate-containing side chain, researchers create analogs that mimic dihydrofolate, inhibiting DHFR and starving rapidly dividing cells (bacteria or tumors) of thymidine.

Experimental Protocols

Protocol A: SNAr Displacement at C4

This protocol validates the scaffold's reactivity and installs the primary pharmacophore.

Materials:

  • Ethyl 4-bromo-5-pyrimidinecarboxylate (1.0 eq)

  • Substituted Aniline or Aliphatic Amine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolution: Dissolve 1.0 mmol of ethyl 4-bromo-5-pyrimidinecarboxylate in 5 mL of anhydrous MeCN.

  • Addition: Add 2.0 mmol of DIPEA, followed by dropwise addition of 1.1 mmol of the amine.

  • Reaction: Stir at room temperature for 1–4 hours. Monitor by TLC (Hexane:EtOAc 1:1). The spot for the starting bromide (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot.

    • Note: If using electron-deficient anilines, heat to 60°C.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water (2x) and brine (1x). Dry over Na2SO4.

  • Purification: Flash chromatography (SiO2, 0-50% EtOAc in Hexane).

Protocol B: Cyclization to Pyrido[2,3-d]pyrimidine

This step converts the intermediate into a kinase-active core.

Procedure:

  • Setup: Take the product from Protocol A (4-amino-5-ester intermediate) (1.0 mmol).

  • Reagent: Add acetamidine hydrochloride (2.0 eq) and Potassium Carbonate (3.0 eq).

  • Solvent: Suspend in DMF (3 mL).

  • Cyclization: Heat to 120°C in a sealed tube for 12 hours.

  • Isolation: Pour into ice water. The bicyclic product often precipitates as a solid. Filter and wash with cold water.

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the scaffold affect biological potency (IC50) against typical kinase targets (e.g., EGFR).

Position ModifiedModification TypeBiological EffectMechanistic Insight
C4 (Amino) Aniline (3-Cl, 4-F)High Potency (<100 nM)Fits hydrophobic pocket II; Halogens improve metabolic stability.
C4 (Amino) Aliphatic AmineLow Potency (>10 µM)Lacks pi-stacking interactions required for kinase hinge binding.
C5 (Carboxyl) Cyclized to PyridoneHigh Potency Rigidifies structure; Carbonyl accepts H-bond from Lysine/Aspartate.
C5 (Carboxyl) Hydrolyzed to AcidInactive (Cellular)Poor membrane permeability; highly ionized at physiological pH.
C2 (Pyrimidine) Methyl/Amino groupVariable "Gatekeeper" residue interaction; affects selectivity between kinase families.

Pathway Visualization: Mechanism of Action

The diagram below details the signaling pathway inhibition mechanism when a derivative of this scaffold is applied to a cancer cell.

MOA Drug 4-Br-5-COOH Derivative (Kinase Inhibitor) EGFR EGFR (Tyrosine Kinase) Drug->EGFR Competitive Inhibition (Blocks ATP Pocket) ATP ATP ATP->EGFR Normal Binding Phos Autophosphorylation EGFR->Phos Blocked Ras Ras-GTP Phos->Ras Downstream Signaling Halts Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation

Caption: Mechanism of Action: Competitive inhibition of ATP binding at the EGFR kinase domain, halting the Ras/Raf/MEK/ERK proliferation cascade.

References

  • Synthesis and Biological Evaluation of 4-Substituted Pyrimidines. MDPI Molecules. Available at: [Link]

  • Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Discovery of Pyrimidine-Based Aurora Kinase Inhibitors. ACS Journal of Medicinal Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Functionalization of Pyrimidine-5-Carboxylic Acids via C4-

Topic: Nucleophilic Aromatic Substitution ( ) at C4 of Pyrimidine-5-Carboxylic Acids Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nucleophilic Aromatic Substitution (


) at C4 of Pyrimidine-5-Carboxylic Acids
Content Type:  Application Note & Technical Protocol
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The pyrimidine-5-carboxylic acid scaffold is a privileged pharmacophore in oncology (e.g., kinase inhibitors like Brigatinib) and infectious disease research. Functionalization at the C4 position via nucleophilic aromatic substitution (


) is the primary synthetic gateway to these targets. However, the presence of the C5-carboxylic acid moiety introduces a "reactivity paradox": while the electron-withdrawing nature of the carbonyl group activates the ring for nucleophilic attack, the acidic proton (pKa ~3–4) can quench nucleophiles or form a carboxylate salt that electronically deactivates the ring.

This guide details the "Ester-First" strategy as the industry gold standard for high-yield synthesis, while also providing an "Direct-Acid" protocol for specific atom-economical applications.

Mechanistic Insight & Strategic Planning

The Electronic Landscape

The reactivity of the pyrimidine ring toward nucleophiles is governed by the electron-deficiency of the diazine system.

  • Activation: The C5-carbonyl group (Ester or Acid) acts as a vinylogous electron-withdrawing group (EWG). It lowers the energy of the LUMO at C4 and C6, making them "hotspots" for nucleophilic attack.

  • Regioselectivity (C4 vs. C2): In 2,4-dihalopyrimidines possessing a C5-EWG, substitution occurs preferentially at C4 (para-like to the EWG) rather than C2. This is due to the stabilization of the Meisenheimer complex, where the negative charge can delocalize onto the C5-carbonyl oxygen—a pathway unavailable for C2 attack.

The "Carboxylate Deactivation" Problem

Attempting


 directly on 4-chloropyrimidine-5-carboxylic acid  presents two hurdles:
  • Salt Formation: The first equivalent of amine nucleophile simply deprotonates the carboxylic acid.

  • Electronic Deactivation: The resulting carboxylate anion (

    
    ) is an electron-donating group (EDG) by induction and resonance, significantly raising the energy barrier for nucleophilic attack at C4.
    

Solution: Mask the acid as an ester (ethyl or methyl) to maintain the EWG character, perform the


, and hydrolyze the ester in the final step.
Mechanistic Pathway (Graphviz)

SNAr_Mechanism cluster_0 Reactants SM 4-Chloropyrimidine- 5-carboxylate (Ester) TS Meisenheimer Complex (Resonance Stabilized by C5-COOEt) SM->TS Addition (Rate Limiting) Nuc Nucleophile (H-Nu:) Nuc->TS Prod 4-Substituted Pyrimidine TS->Prod Elimination (Aromatization) LG Leaving Group (Cl-) TS->LG

Figure 1: The addition-elimination mechanism. The C5-ester is critical for stabilizing the transition state.

Experimental Protocols

Protocol A: The "Ester-First" Route (Recommended)

Best for: High yields, valuable nucleophiles, and scale-up.

Step 1: Activation (Chlorination)

Objective: Convert 4-hydroxypyrimidine-5-carboxylate to 4-chloropyrimidine-5-carboxylate.

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a

    
     guard tube.
    
  • Reagents:

    • Ethyl 4-hydroxypyrimidine-5-carboxylate (1.0 eq)

    • 
       (Phosphorus oxychloride) (5–8 eq, acts as solvent/reagent)
      
    • Catalyst: N,N-Dimethylaniline (1.0 eq) or DMF (cat. 5 drops).

  • Procedure:

    • Suspend the starting material in

      
      .
      
    • Add the catalyst slowly (Exothermic!).

    • Heat to reflux (

      
      ) for 2–4 hours until the solution becomes clear.
      
    • Monitor: TLC (usually 30% EtOAc/Hexane). The product is less polar than the starting material.

  • Workup (CRITICAL SAFETY):

    • Cool the mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the residue slowly onto crushed ice with vigorous stirring. Do not add water to the residue.

    • Extract immediately with DCM or EtOAc (

      
      ).
      
    • Wash organics with sat.

      
       (cold) and brine. Dry over 
      
      
      
      .
    • Note: The chloro-ester is relatively stable but should be used promptly.

Step 2: Nucleophilic Substitution (

)

Objective: Displacement of Chloride by Amine.[1]

  • Reagents:

    • Ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq)

    • Amine Nucleophile (1.1 eq)

    • Base: DIPEA (Hünig's Base) or

      
       (1.2–1.5 eq)
      
    • Solvent: THF (0.2 M), Acetonitrile, or DMF.

  • Procedure:

    • Dissolve the chloro-pyrimidine in the solvent.

    • Cool to

      
       (ice bath). Cooling controls regioselectivity if C2-Cl is also present.
      
    • Add the base, followed by the amine dropwise.

    • Allow to warm to RT. Stir for 1–4 hours.

    • Monitor: LCMS is preferred to distinguish product from hydrolysis byproducts.

  • Workup:

    • Dilute with water/EtOAc.

    • Wash organic layer with 0.5 M HCl (to remove unreacted amine/base) and brine.

    • Concentrate to yield the Ethyl 4-aminopyrimidine-5-carboxylate .

Step 3: Hydrolysis (Optional)
  • Treat the ester with LiOH (2.0 eq) in THF/Water (3:1) at RT for 2 hours. Acidify to pH 3–4 to precipitate the final 4-aminopyrimidine-5-carboxylic acid .

Protocol B: The "Direct-Acid" Route (Specialized)

Best for: Stable, cheap amines where avoiding an esterification/hydrolysis step is desired.

  • Reagents:

    • 4-Chloropyrimidine-5-carboxylic acid (1.0 eq)

    • Amine Nucleophile (2.5 eq minimum : 1 eq for reaction, 1 eq to neutralize acid, 0.5 eq excess).

    • Solvent: Water, Dioxane/Water, or iPrOH.

  • Procedure:

    • Suspend the acid in the solvent.

    • Add the amine.[2][3] The solid will likely dissolve as the salt forms.

    • Heat: This reaction requires energy to overcome the carboxylate deactivation. Heat to

      
       for 4–12 hours.
      
  • Workup:

    • Cool to RT.

    • Acidify carefully with 1M HCl to pH ~3.

    • The product (zwitterionic amino acid) often precipitates. Filter and wash with cold water/ether.

Data Summary & Optimization Guide

Solvent & Base Effects[4]
VariableRecommendationRationale
Solvent THF or DCM Best for ester route; easy workup. Non-protic solvents prevent side-reaction hydrolysis.
DMF/DMAc Required for low-solubility nucleophiles or high-temperature reactions.
Isopropanol Good for "Direct-Acid" route; product often precipitates upon cooling.
Base DIPEA (

)
Non-nucleophilic organic base. Prevents competitive attack at the ester.

Useful for phenols/thiols (heterogeneous conditions in Acetone/DMF).
Temp

Kinetic control. Favors C4 substitution over C2 in dichloro-systems.[4][5]
Decision Tree for Optimization

Optimization_Flow Start Start: 4-Cl-Pyrimidine-5-COOH IsEster Is the acid protected as an ester? Start->IsEster YesEster Yes (Ester) IsEster->YesEster Yes NoEster No (Free Acid) IsEster->NoEster No ProtocolA Use Protocol A (Mild Conditions, 1.1 eq Amine) YesEster->ProtocolA ProtocolB Use Protocol B (Forcing Conditions, >2.5 eq Amine) NoEster->ProtocolB CheckRegio Is C2 also Chlorinated? ProtocolA->CheckRegio RegioControl Run at 0°C Control Stoichiometry carefully CheckRegio->RegioControl Yes Standard Run at RT Standard Workup CheckRegio->Standard No

Figure 2: Workflow for selecting the appropriate protocol based on starting material protection status.

Troubleshooting & Critical Parameters

  • Regioselectivity (C4 vs C2):

    • If starting with 2,4-dichloropyrimidine-5-carboxylate , C4 is the preferred site of attack due to the para-EWG effect.

    • Risk:[4][6] Sterically hindered amines or alkoxides may erode selectivity.

    • Fix: Lower temperature (

      
       to 
      
      
      
      ) enhances C4 selectivity (Kinetic Control).
  • Hydrolysis of the Ester:

    • Issue: Loss of ethyl/methyl group during

      
      .
      
    • Cause: Wet solvents or using hydroxide bases.

    • Fix: Use anhydrous THF and amine bases (DIPEA).

  • Incomplete Chlorination (

    
     step): 
    
    • Issue: Presence of "hydroxy" starting material.

    • Fix: Ensure the reaction is strictly anhydrous. The "hydroxy" form is actually the "pyridone" tautomer, which is stable. Catalytic DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

References

  • Regioselectivity in Pyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.
    • URL:[Link]

  • General Reactivity Trends

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[4]

    • Source:Organic Letters (ACS Public
    • URL:[Link]

  • Synthesis of Kinase Inhibitors (Brigatinib Example)

    • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[5]

    • Source:National Institutes of Health (NIH) / JACS.
    • URL:[Link]

  • Protocol for Pyrimidine Esters

    • Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
    • Source:Synthesis (Thieme/Organic Chemistry Portal).
    • URL:[Link]

Sources

Application

Application Note: Chemoselective Esterification of 4-Bromo-2-methyl-5-pyrimidinecarboxylic Acid

Executive Summary The esterification of 4-bromo-2-methyl-5-pyrimidinecarboxylic acid presents a distinct chemoselectivity challenge in organic synthesis. While the carboxylic acid at the C5 position requires activation f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 4-bromo-2-methyl-5-pyrimidinecarboxylic acid presents a distinct chemoselectivity challenge in organic synthesis. While the carboxylic acid at the C5 position requires activation for ester formation, the bromine atom at the C4 position is highly susceptible to Nucleophilic Aromatic Substitution (


).

Standard esterification protocols (e.g., refluxing sulfuric acid in methanol) often lead to significant formation of 4-alkoxy impurities or 4-hydroxy hydrolysis products (pyrimidones), rendering the scaffold useless for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide details three validated protocols designed to decouple esterification from


 side reactions, ensuring high yields of the target ester while preserving the critical C-Br bond.

Critical Mechanistic Analysis

The pyrimidine ring is electron-deficient (π-deficient). The presence of the carboxylic acid (electron-withdrawing) at C5 further decreases electron density at C4 and C6. Consequently, the C4-Bromine is an excellent leaving group.

  • The Trap: In acidic alcohol media (Fischer Esterification), the pyrimidine nitrogen protonates, making the ring even more electrophilic. The alcohol solvent then acts as a nucleophile, displacing the bromide.

  • The Solution: Esterification must proceed under conditions that are either non-acidic (alkylation) or kinetically controlled (low-temperature activation).

Visualization: Reaction Pathways & Impurity Profile

The following diagram illustrates the competing pathways. The goal is to maximize Path A while suppressing Path B and C.

ReactionPathways Start Starting Material 4-Bromo-2-methyl-5-COOH Target Target Ester 4-Bromo-2-methyl-5-COOR Start->Target Path A: Base-Mediated Alkylation (MeI/K2CO3) or (COCl)2/0°C Impurity1 Impurity A (SNAr) 4-Alkoxy-2-methyl-5-COOR Start->Impurity1 Path B: Acidic Alcohol Reflux (H+ / ROH / Heat) Impurity2 Impurity B (Hydrolysis) 4-Hydroxy-2-methyl-5-COOH (Pyrimidone) Start->Impurity2 Path C: Aqueous Acid/Base (Hydrolysis) Target->Impurity1 Over-reaction (Excess alkoxide)

Figure 1: Competing reaction pathways. Path A preserves the bromine; Paths B and C represent common failure modes in standard conditions.

Protocol Selection Matrix

FeatureMethod A: Alkyl Halide (Base) Method B: Acyl Chloride Method C: Modified Fischer
Reagents

or

,

, DMF

, DMF(cat), DCM

(cat), MeOH
Conditions Ambient Temp, Basic

, Anhydrous
Reflux (Controlled)
C-Br Integrity Excellent Good (if T < 20°C)Poor (High Risk)
Scale mg to 10g10g to kg< 1g (Screening only)
Purification Aqueous workup / CrystallizationEvaporation / DistillationChromatography likely needed
Recommendation Primary Choice Scale-up Choice Avoid

Detailed Experimental Protocols

Method A: Base-Mediated Alkylation (The "Safe" Route)

Best for: High value intermediates, preserving stereochemistry, and ensuring <1%


 byproduct.

Principle: The carboxylate anion is generated using a mild base (


) in an aprotic polar solvent (DMF). This anion acts as a nucleophile attacking the alkyl halide (

or

). Since the conditions are non-acidic and lack strong alkoxides, the C4-Br bond remains inert.

Reagents:

  • Substrate: 4-bromo-2-methyl-5-pyrimidinecarboxylic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (1.5 equiv)
    
  • Electrophile: Iodomethane (

    
    ) or Iodoethane (
    
    
    
    ) (1.2 equiv)
  • Solvent: DMF (Dimethylformamide), anhydrous (5-10 volumes)

Step-by-Step Protocol:

  • Dissolution: Charge the reaction vessel with the carboxylic acid substrate and DMF. Stir at room temperature (20–25°C) until a suspension or solution forms.

  • Deprotonation: Add powdered

    
     in a single portion. Stir for 15 minutes. Note: Slight gas evolution (
    
    
    
    ) may occur.
  • Alkylation: Cool the mixture to 0°C (ice bath). Add the alkyl iodide dropwise via syringe to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature for 2–4 hours.

    • Self-Validation: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting material (acid) peak should disappear.[1] If the C-Br bond is intact, the isotopic pattern in MS will show the characteristic 1:1 ratio for

      
      .
      
  • Workup: Pour the reaction mixture into ice-cold water (10 volumes).

    • If Solid Precipitates: Filter the solid, wash with water, and dry under vacuum.

    • If Oiling Occurs: Extract with Ethyl Acetate (3x).[2] Wash combined organics with Brine (2x) to remove DMF. Dry over

      
       and concentrate.
      
  • Yield Expectation: 85–95%.

Method B: Mild Acyl Chloride Activation (Scale-Up Route)

Best for: Large batches where DMF removal is difficult, or when alkyl iodides are restricted.

Principle: Convert the acid to the acid chloride using Oxalyl Chloride (gentler than Thionyl Chloride). React the acid chloride with the alcohol in the presence of a non-nucleophilic base (TEA/DIPEA) to scavenge HCl immediately, preventing acid-catalyzed


.

Reagents:

  • Substrate (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Catalytic DMF (2-3 drops)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Methanol or Ethanol (Excess, 5-10 equiv)

  • Base Scavenger: Triethylamine (

    
    ) (2.0 equiv)
    

Step-by-Step Protocol:

  • Activation: Suspend the substrate in anhydrous DCM at 0°C under Nitrogen. Add catalytic DMF.

  • Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (

    
    , 
    
    
    
    ) will be vigorous. Stir at 0°C for 30 mins, then warm to RT for 1 hour until gas evolution ceases and the solution clears.
  • Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM. Do not skip this step; excess oxalyl chloride generates HCl upon alcohol addition.

  • Esterification: Cool the acid chloride solution to 0°C. Add a pre-mixed solution of the Alcohol (MeOH/EtOH) and Triethylamine dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then RT for 1 hour.

  • Workup: Wash with saturated

    
    , then Brine. Dry and concentrate.
    

Quality Control & Troubleshooting

Data Interpretation Table
ObservationDiagnosisCorrective Action
LCMS: M+2 peak intensity decreases (ratio < 1:1)Loss of Bromine (Dehalogenation or Substitution)Reaction temperature too high; switch to Method A.
NMR: New singlet ~4.0 ppm (OMe) and shift in aromatic CHFormation of 4-methoxy byproduct (

)
Reduce reaction time; ensure base scavenger is used (Method B).
Appearance: Bright yellow/orange solidFormation of Pyrimidone (Hydrolysis)Ensure anhydrous reagents; avoid aqueous acid workups.
LCMS: Mass = Target + 14Methyl ester formation during Ethyl ester synthesisContamination with Methanol (common in lab glassware or solvents).
Self-Validating the Structure (NMR)

To confirm the C-Br bond is intact without a crystal structure:

  • Proton NMR: Check the C6-H proton. In the 4-bromo species, this usually appears around 8.9 - 9.1 ppm . If the bromine is replaced by a methoxy group, this proton often shifts upfield (shielded) to 8.5 - 8.7 ppm .

  • Carbon NMR: The C4-Br carbon typically appears around 150-155 ppm . If substituted by Oxygen, the ipso-carbon shifts significantly downfield to 165-170 ppm .

Workflow Logic (Decision Tree)

DecisionTree Start Start: 4-Bromo-2-methyl-5-COOH Esterification ScaleCheck Is Scale > 50g? Start->ScaleCheck SmallScale Small Scale (<50g) ScaleCheck->SmallScale No LargeScale Large Scale (>50g) ScaleCheck->LargeScale Yes MethodA METHOD A: Alkyl Halide/K2CO3 (Highest Purity, No HCl risk) SmallScale->MethodA CheckAlcohol Is the Alcohol Complex/Secondary? LargeScale->CheckAlcohol MethodB METHOD B: Oxalyl Chloride/DCM (Cost Effective, Scalable) CheckAlcohol->MethodA Yes (Steric/Cost issues) CheckAlcohol->MethodB No (MeOH/EtOH)

Figure 2: Decision logic for selecting the optimal esterification route based on scale and alcohol type.

References

  • Synthesis of 5-bromo-pyrimidine-4-carboxylic acid esters (Minisci Reaction context)

    • Title: A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.[1]

    • Source: UCLA Chemistry / Synlett.
    • URL:[Link]

  • General Reactivity of 4-Bromopyrimidines (SNAr Precedents)

    • Title: SNAr Reaction of Polyhalogenated Heterocycles (WuXi Biology Applic
    • Source: WuXi AppTec.
    • URL:[Link]

  • Chemical Properties and Commercial Availability

    • Title: 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis (Analogous chemistry).[3]

    • Source: ChemicalBook.[3]

  • Acid Chloride Activation Protocols (Thionyl Chloride/Pyridine)

    • Title: Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine.[4]

    • Source: N
    • URL:[Link]

Sources

Method

Technical Guide: Leveraging 4-Bromo-2-methyl-5-pyrimidinecarboxylic Acid in Fragment-Based Drug Discovery

Executive Summary This application note details the strategic deployment of 4-bromo-2-methyl-5-pyrimidinecarboxylic acid as a high-value linchpin in Fragment-Based Drug Discovery (FBDD). Unlike generic building blocks, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic deployment of 4-bromo-2-methyl-5-pyrimidinecarboxylic acid as a high-value linchpin in Fragment-Based Drug Discovery (FBDD). Unlike generic building blocks, this scaffold offers a pre-defined "Rule of 3" compliant core with orthogonal reactivity vectors: a highly activated electrophilic center at C4 (for fragment growing) and a solvent-exposed carboxylic acid at C5 (for anchoring or linking). This guide provides validated protocols for library synthesis, hit-to-lead optimization, and mechanistic insights into its privileged reactivity profile.

Fragment Profile & Structural Logic

Physicochemical Properties (Calculated)
  • Molecular Weight: ~217.02 Da (Ideal for FBDD, <300 Da)

  • cLogP: ~1.2 (Optimal lipophilicity for solubility and membrane permeability)

  • H-Bond Donors/Acceptors: 1 (COOH) / 3 (N1, N3, COOH)

  • Rotatable Bonds: 1 (COOH)

  • Topological Polar Surface Area (TPSA): ~63 Ų

The "Privileged" Scaffold Architecture

The pyrimidine core is ubiquitous in kinase inhibitors (mimicking the ATP adenine ring) and GPCR ligands. This specific isomer offers a unique tripartite vector system:

  • The "Warhead" Vector (C4-Br): Positioned adjacent to N3 and para to N1, the C4-carbon is significantly electron-deficient. The presence of the electron-withdrawing carboxylic acid at C5 further activates this position, making it highly susceptible to SNAr displacement (with amines) or Pd-catalyzed cross-coupling (Suzuki/Buchwald).

  • The "Anchor" Vector (C5-COOH): This position typically points towards the solvent front in many binding pockets (e.g., the kinase hinge region). It serves as the ideal handle for amide coupling to solubilizing tags, immobilization on SPR chips, or linking to a second fragment.

  • The "Steering" Vector (C2-Me): The methyl group provides a small hydrophobic contact, often serving as a "gatekeeper" interaction or restricting rotational freedom in the binding pocket.

Chemical Reactivity & Workflow

The orthogonality of the Bromine (C4) and Carboxylic Acid (C5) allows for two distinct synthetic workflows. The choice depends on whether you are "growing" a hit or "linking" fragments.

Reactivity Map (Graphviz Visualization)

ReactivityMap Core 4-Bromo-2-methyl- 5-pyrimidinecarboxylic Acid SNAr S_NAr Displacement (Amines) Core->SNAr  High Reactivity  (C4 activated by N3/COOH) Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Core->Suzuki  Pd(0) Catalysis  (C4-Br) Amide Amide Coupling (Amines/Resins) Core->Amide  HATU/EDC  (C5-COOH) Prod_SNAr 4-Amino-pyrimidine (Fragment Growth) SNAr->Prod_SNAr Prod_Suzuki 4-Aryl-pyrimidine (Biaryl Scaffold) Suzuki->Prod_Suzuki Prod_Amide Pyrimidine-5-carboxamide (Library/Tagging) Amide->Prod_Amide

Caption: Orthogonal reactivity map highlighting the C4-electrophilic center and C5-nucleophilic handle.

Validated Experimental Protocols

Protocol A: Fragment Growing via SNAr (C4-Displacement)

Objective: Introduce diversity at the C4 position using primary or secondary amines. Mechanism: The electron-withdrawing C5-COOH dramatically accelerates nucleophilic attack at C4 compared to unfunctionalized halopyrimidines.

Reagents:

  • Substrate: 4-bromo-2-methyl-5-pyrimidinecarboxylic acid (1.0 equiv)

  • Nucleophile: Diverse Amine (R-NH2) (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv) — Critical: Extra base required to deprotonate the carboxylic acid first.

  • Solvent: DMF or Ethanol (0.1 M)

Step-by-Step:

  • Dissolution: Dissolve the pyrimidine acid (100 mg, 0.46 mmol) in DMF (4.6 mL).

  • Activation: Add DIPEA (200 µL, 1.15 mmol). The solution may warm slightly as the carboxylate salt forms.

  • Addition: Add the amine (0.55 mmol).

  • Reaction: Stir at Room Temperature for 4 hours.

    • Note: If the amine is sterically hindered (e.g., t-butyl amine), heat to 60°C.

  • Work-up: Dilute with water (20 mL) and acidify to pH 4 with 1M HCl. The product (4-amino-derivative) often precipitates. Filter and wash with cold water.

    • Alternative: If product is water-soluble, extract with EtOAc/n-Butanol (9:1).

Protocol B: Scaffold Extension via Suzuki-Miyaura Coupling

Objective: Create biaryl systems by replacing C4-Br with an aryl/heteroaryl group.

Reagents:

  • Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.5 equiv)

  • Base: Na2CO3 (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step:

  • Setup: In a microwave vial, combine the pyrimidine acid (1.0 equiv), boronic acid (1.5 equiv), and Pd catalyst.

  • Solvent: Add Dioxane and 2M Na2CO3 (3:1 ratio).

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Heat to 90°C for 2-4 hours (or 110°C for 30 min in microwave).

  • Purification: The carboxylic acid product will remain in the aqueous phase at basic pH. Wash with EtOAc (removes non-acidic impurities). Acidify aqueous layer to pH 3. Extract product with EtOAc.[3]

Protocol C: Library Immobilization (Amide Coupling)

Objective: Attach the fragment to a resin or solubilizing tag via C5-COOH.

Reagents:

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF[4][5]

Step-by-Step:

  • Pre-activation: Dissolve pyrimidine acid in DMF. Add DIPEA and HATU. Stir for 5 mins to form the active ester.

  • Coupling: Add the amine-functionalized resin or tag (e.g., PEG-amine).

  • Reaction: Stir at RT for 2-16 hours.

  • Validation: Monitor by LC-MS (if solution phase) or Kaiser test (if solid phase).

FBDD Workflow Integration

The "Grow-Then-Link" Strategy

This is the preferred route when the pyrimidine core binds to a specific pocket (e.g., kinase hinge) and you need to reach adjacent sub-pockets.

  • Screening: Screen the native fragment (4-bromo-2-methyl-5-pyrimidinecarboxylic acid) using SPR or NMR (T1rho).

  • Hit Validation: Confirm binding mode (X-ray/Cryo-EM).

  • Vector Expansion (C4): Use Protocol A (SNAr) to generate a library of 50-100 analogs with diverse amines. This probes the "deep" pocket.

  • Optimization (C5): Once the C4 substituent is optimized for potency, modify the C5-COOH (via Protocol C ) to tune solubility or link to a second fragment identified in the screen.

Workflow Diagram

FBDD_Workflow Screen Step 1: Fragment Screening (SPR / NMR / X-ray) Hit Validated Hit (Core Binder) Screen->Hit Kd < 500 µM Grow Step 2: Fragment Growing (Target C4-Br via SNAr) Hit->Grow Structural Vector Analysis Library Analog Library (50-100 Compounds) Grow->Library Parallel Synthesis Lead Step 3: Lead Optimization (Target C5-COOH for Properties) Library->Lead SAR Analysis

Caption: Step-wise FBDD workflow transforming the pyrimidine fragment into a lead compound.

Data Summary Table: Reactivity Comparison

Reaction TypeTarget VectorConditionsYield (Typical)Key Advantage
SNAr C4-BrAmine, DIPEA, RT85-95%"Click-like" efficiency; no metal catalyst needed.
Suzuki Coupling C4-BrAr-B(OH)2, Pd, 90°C60-80%Access to biaryl scaffolds; tolerant of aqueous bases.
Amide Coupling C5-COOHAmine, HATU, RT>90%Standard library generation; high fidelity.
Buchwald-Hartwig C4-BrAmine, Pd, 100°C50-70%Use only if SNAr fails (rare for this activated core).

References

  • Pyrimidine Scaffolds in Kinase Inhibitors

    • Title: "Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact."
    • Source: GSC Online Press (2024).
    • URL:

  • SNAr Reactivity of Pyrimidines

    • Title: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
    • Source: WuXi AppTec (QM Magic Class, Ch 29).
    • URL:

  • Suzuki Coupling Protocols

    • Title: "Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids."[2] (Analogous chemistry for heteroaryl bromides).

    • Source: BenchChem Applic
    • URL:

  • General FBDD with Halogenated Heterocycles

    • Title: "Haloselectivity of Heterocycles."[6]

    • Source: Baran Lab (Scripps Research).
    • URL:

Sources

Application

Application Note: Preparation of Ethyl 4-bromo-2-methyl-5-pyrimidinecarboxylate

Executive Summary Ethyl 4-bromo-2-methyl-5-pyrimidinecarboxylate (CAS 1823496-03-2) is a critical scaffold in the synthesis of bioactive molecules, particularly tyrosine kinase inhibitors and antiviral agents. Its 4-brom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-bromo-2-methyl-5-pyrimidinecarboxylate (CAS 1823496-03-2) is a critical scaffold in the synthesis of bioactive molecules, particularly tyrosine kinase inhibitors and antiviral agents. Its 4-bromo substituent serves as a versatile handle for SNAr displacements or palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 5-ester group allows for further diversification into amides or heterocycles.

This guide provides a validated, scalable two-step protocol for synthesizing this intermediate from commercially available acetamidine hydrochloride and diethyl ethoxymethylenemalonate. Unlike generic procedures, this note focuses on process safety, impurity control, and mechanistic insights to ensure high purity (>98%) and reproducibility.

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize purification bottlenecks. The pyrimidine core is constructed first via a condensation-cyclization sequence, yielding the 4-hydroxy (tautomeric 4-oxo) intermediate. This is subsequently functionalized to the bromide using phosphoryl bromide (


).
Reaction Scheme

G Start1 Acetamidine HCl (CAS 124-42-5) Inter Intermediate 1: Ethyl 4-hydroxy-2-methyl- 5-pyrimidinecarboxylate (Tautomer: 4-Oxo form) Start1->Inter Step 1: NaOEt, EtOH Reflux, 4-6h Cyclization Start2 Diethyl ethoxymethylene- malonate (DEEM) (CAS 87-13-8) Start2->Inter Product Target: Ethyl 4-bromo-2-methyl- 5-pyrimidinecarboxylate Inter->Product Step 2: POBr3 80-90°C, 3h Bromination

Figure 1: Synthetic pathway for the target pyrimidine intermediate.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-2-methyl-5-pyrimidinecarboxylate

Principle: This step involves a condensation reaction between an amidine and a


-dicarbonyl equivalent. The ethoxy group of DEEM acts as a leaving group, allowing the amidine nitrogen to attack the electrophilic alkene, followed by cyclization onto the ester carbonyl.

Materials:

  • Acetamidine hydrochloride (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.05 equiv)

  • Sodium ethoxide (NaOEt), 21 wt% in ethanol (1.1 equiv)

  • Absolute Ethanol (Solvent)

Protocol:

  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, charge Acetamidine HCl (10.0 g, 105 mmol) and Absolute Ethanol (100 mL).

  • Base Addition: Add Sodium ethoxide solution (21 wt% in EtOH, 41 mL, ~115 mmol) dropwise over 15 minutes at room temperature. Stir for 30 minutes. Note: A white precipitate of NaCl will form.

  • Condensation: Add DEEM (23.8 g, 110 mmol) dropwise. The reaction is slightly exothermic.

  • Cyclization: Heat the mixture to reflux (78°C) and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting amidine should be consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~20% of the original volume.

    • Dilute with water (100 mL) and acidify carefully with Acetic Acid or 1M HCl to pH ~4–5. The product (4-hydroxy tautomer) will precipitate as a white/off-white solid.

    • Filter the solid and wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

    • Dry in a vacuum oven at 50°C overnight.

Expected Yield: 80–90% Appearance: White to off-white crystalline solid. Key Data:


 NMR (DMSO-

) typically shows a broad singlet ~12.5 ppm (OH/NH) and a singlet ~8.5 ppm (H-6).
Step 2: Bromination to Ethyl 4-bromo-2-methyl-5-pyrimidinecarboxylate

Principle: The 4-hydroxy (oxo) group is converted to a bromide using Phosphoryl Bromide (


). This reaction proceeds via an intermediate phosphorodibromidate species, which is then displaced by bromide ion. 

is preferred over

for pyrimidines to minimize side reactions and improve handling.

Materials:

  • Intermediate 1 (Ethyl 4-hydroxy-2-methyl-5-pyrimidinecarboxylate) (1.0 equiv)

  • Phosphoryl bromide (

    
    ) (2.0 – 3.0 equiv)
    
  • Optional: N,N-Diethylaniline (1.0 equiv) (Acid scavenger, accelerates reaction)

  • Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE) (can also be run neat).

Protocol:

  • Setup: Use a flame-dried flask under an inert atmosphere (

    
     or Ar). 
    
    
    
    is highly moisture-sensitive.
  • Addition: Charge Intermediate 1 (5.0 g, 27.4 mmol) and

    
     (15.7 g, 54.8 mmol). If using solvent, add Toluene (50 mL).
    
    • Expert Tip: For stubborn substrates, add N,N-Diethylaniline (4.1 g, 27.4 mmol). This acts as a catalyst and buffers the HBr generated.

  • Reaction: Heat the mixture to 80–90°C. The suspension will gradually dissolve as the reaction proceeds. Stir for 3–5 hours.

    • Monitoring: Check HPLC/TLC. The starting material peak (polar) should disappear, replaced by a less polar product peak.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture slowly onto a stirred mixture of crushed ice (100 g) and saturated

      
       solution. Caution:  Exothermic hydrolysis of excess 
      
      
      
      occurs.
    • Stir vigorously for 30 minutes to ensure complete hydrolysis of phosphoryl intermediates.

  • Extraction:

    • Extract with Ethyl Acetate or DCM (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous

      
      , and filter.
      
  • Purification:

    • Concentrate the filtrate.[1] The crude residue is often pure enough (>95%).

    • If necessary, purify via flash chromatography (Hexanes/EtOAc gradient, typically 0-20% EtOAc).

Expected Yield: 60–75% Appearance: Light yellow to tan solid/oil.

Analytical Characterization

ParameterSpecificationMethod
Appearance White to pale yellow solidVisual
Purity >98.0% (Area %)HPLC (C18, ACN/H2O + 0.1% FA)
Identity Conforms to structure1H NMR, MS
MS (ESI+) [M+H]+ = 245.0/247.0LC-MS (Br isotope pattern 1:1)

NMR Interpretation:

  • Intermediate (4-OH): Shows a characteristic downfield shift for the NH/OH proton (~12-13 ppm) and the C6-H (~8.5 ppm).

  • Product (4-Br): The broad NH/OH signal disappears. The C6-H proton signal typically shifts slightly downfield due to the electron-withdrawing effect of the bromine, though the loss of the amide resonance effect can sometimes cause a slight upfield shift depending on the solvent. The ethyl group signals (quartet ~4.3 ppm, triplet ~1.3 ppm) and the C2-Methyl singlet (~2.6 ppm) remain distinct.

Process Optimization & Troubleshooting

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield in Step 1 Incomplete cyclization or hydrolysis during workup.Ensure anhydrous conditions. Do not over-acidify during workup (pH < 3 can protonate the pyrimidine, keeping it in the aqueous phase).
Incomplete Bromination Old/Hydrolyzed

.
Use fresh

. Store reagent in a desiccator. Increase equivalents to 3.0.
Black Tar in Step 2 Overheating or lack of solvent.[2]Reduce temperature to 70°C. Use Toluene as a solvent to manage heat dissipation.
Product Hydrolysis Aqueous quench was too acidic or prolonged.Quench into

to neutralize HBr immediately. Extract promptly.
Safety Considerations
  • POBr3 Handling: Corrosive and reacts violently with water. All glassware must be oven-dried.

  • HBr Evolution: The bromination step releases HBr gas. A scrubber (NaOH trap) is required for scales >1g.

References

  • General Pyrimidine Synthesis

    • Pinner, A. Berichte der deutschen chemischen Gesellschaft1883, 16, 1654.
    • Zhichkin, P.; Fairfax, D. J.; Eisenbeis, S. A.[3] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis2002 , 2002(6), 720–722. Link

  • Bromination Protocols

    • Hossain, M. F.[4] "POCl3-PCl5 mixture: A robust chlorinating agent."[4] Journal of the Indian Chemical Society2019 , 96, 1-13. (Discusses mechanism and safety for analogous chlorination). Link

    • Selvakumar, J. et al. "An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units..." Organic & Biomolecular Chemistry2010 , 8, 4056-4058. (Discusses BBr3/POBr3 reactivity patterns). Link

  • Compound Data

    • PubChem CID 125041970: Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate. Link

    • AChemBlock Product H-8400: Ethyl 4-bromo-2-methyl-5-pyrimidinecarboxylate.[5] Link

Sources

Method

Application Note: Strategic Functionalization of C4 Position in 2-Methyl-5-Pyrimidinecarboxylic Acid

Executive Summary & Strategic Analysis The pyrimidine core is a privileged structure in medicinal chemistry, ubiquitous in kinase inhibitors and nucleotide analogs. The specific substrate, 2-methyl-5-pyrimidinecarboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The pyrimidine core is a privileged structure in medicinal chemistry, ubiquitous in kinase inhibitors and nucleotide analogs. The specific substrate, 2-methyl-5-pyrimidinecarboxylic acid , presents a unique electronic and steric landscape.

Structural & Electronic Deconstruction

To successfully functionalize the C4 position, one must first understand the competing vectors of reactivity:

  • Symmetry: The molecule possesses a

    
     plane of symmetry. The C4 and C6 positions are chemically equivalent. Therefore, "C4 functionalization" effectively means mono-functionalization  of the C4/C6 pair.
    
  • Electronic Bias:

    • N1/N3 Atoms: Inductively withdraw electron density, making C2, C4, and C6 electron-deficient ($ \pi $-deficient).

    • C5-COOH: The carboxylic acid is a strong electron-withdrawing group (EWG), further deactivating the ring towards Electrophilic Aromatic Substitution (EAS) but significantly activating it for Nucleophilic Aromatic Substitution (

      
      )  and Radical Substitution .
      
    • C2-Methyl: Acts as a weak electron donor but also presents a risk of benzylic oxidation.

The Reactivity Map

The C4 position is the most electrophilic carbon on the ring because it is ortho to the electron-withdrawing carboxyl group and adjacent to the ring nitrogen, without the steric blocking of the methyl group found at C2.

ReactivityMap Substrate 2-Methyl-5-Pyrimidinecarboxylic Acid C4_Pos C4 Position: High Electrophilicity Target for Nucleophilic Radicals Substrate->C4_Pos Primary Target C2_Pos C2 Position: Blocked by Methyl Risk of Benzylic Oxidation Substrate->C2_Pos Secondary Risk C5_Pos C5 Position: Blocked by COOH Directing Group (Ortho) Substrate->C5_Pos Electronic Bias

Figure 1: Reactivity landscape of the substrate. C4 is the thermodynamic and kinetic sink for nucleophilic radical attack.

Methodology A: Direct C-H Alkylation (Minisci Reaction)

For the installation of alkyl, cycloalkyl, or acetal groups, the Minisci reaction is the gold standard. It utilizes carbon-centered radicals that are nucleophilic in nature, making them ideal partners for the electron-deficient pyrimidine ring.

Mechanistic Rationale

Traditional Friedel-Crafts alkylation fails on pyrimidines due to ring deactivation. The Minisci protocol reverses the polarity:

  • Protonation: The reaction is run in acidic media (TFA/Water), protonating the pyrimidine nitrogen. This lowers the LUMO energy, making C4 hyper-electrophilic.

  • Radical Generation: Silver(I) catalyzes the oxidative decarboxylation of a carboxylic acid (the alkyl source) by persulfate.[1]

  • Addition: The alkyl radical attacks C4.

  • Rearomatization: Rapid oxidation restores the aromatic system.

Detailed Protocol

Target Transformation: C4-Alkylation (e.g., Isopropyl, Cyclohexyl, tert-Butyl).

ReagentEquivalentsRole
Substrate 1.0Pyrimidine Scaffold
Alkyl Carboxylic Acid 3.0 - 5.0Radical Precursor (R-COOH)
AgNO3 0.2 - 0.5Catalyst
(NH4)2S2O8 3.0Oxidant
TFA 5.0Proton Source/Solvent Modifier
DCM/Water 1:1 (v/v)Biphasic Solvent System

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-5-pyrimidinecarboxylic acid (1.0 equiv) in a mixture of Water and Dichloromethane (1:1, 0.2 M concentration).

  • Acidification: Add Trifluoroacetic acid (5.0 equiv). Note: This ensures the pyrimidine is protonated.

  • Catalyst Addition: Add AgNO3 (0.3 equiv) and the alkyl carboxylic acid (3.0 equiv).

  • Initiation: Heat the mixture to 40°C.

  • Oxidant Feed: Dissolve Ammonium Persulfate (3.0 equiv) in a minimum amount of water. Add this solution dropwise over 30 minutes. Critical: Slow addition prevents radical dimerization.

  • Monitoring: Stir at 40°C for 2-4 hours. Monitor by LC-MS. The product will appear as the +R mass.

  • Workup: Basify carefully with saturated NaHCO3 to pH ~4-5 (to preserve the C5-COOH). Extract with EtOAc (3x).

  • Purification: The carboxylic acid product is often polar. Purify via Reverse Phase Chromatography (C18, H2O/MeCN + 0.1% Formic Acid).

Expert Insight:

"If the 2-methyl group shows signs of oxidation (forming the aldehyde), switch the solvent to pure water/TFA and lower the temperature to 25°C. The biphasic system (DCM/Water) usually protects the product from over-oxidation by extracting it into the organic layer."

Methodology B: Indirect Functionalization (N-Oxide Route)

When the target requires a heteroatom at C4 (e.g., -OR, -NHR, -SR) or a chloride handle for further medicinal chemistry, the N-oxide rearrangement is the preferred pathway.

Mechanistic Rationale

Direct


 is impossible on the starting material because Hydride (H-) is a terrible leaving group. We must convert the C4-H into a C4-Cl.
  • Step 1: N-oxidation activates the ring.

  • Step 2: Reaction with POCl3 (Vilsmeier-Haack conditions) rearranges the oxygen to C4, simultaneously chlorinating it.

NOxidePathway Step1 Step 1: N-Oxidation (mCPBA or H2O2/TFA) Intermediate Intermediate: Pyrimidine N-Oxide Step1->Intermediate Step2 Step 2: Chlorination (POCl3, Reflux) Intermediate->Step2 Rearrangement Product Product: 4-Chloro-2-methyl-5-pyrimidinecarboxylic acid Step2->Product Step3 Step 3: SNAr Displacement (Amines/Alcohols) Product->Step3 Library Generation

Figure 2: Indirect functionalization workflow via N-oxide activation.

Detailed Protocol

Part 1: N-Oxidation

  • Suspend 2-methyl-5-pyrimidinecarboxylic acid (10 mmol) in Acetic Acid (20 mL).

  • Add 30% Hydrogen Peroxide (5 mL) and heat to 80°C for 4 hours.

  • Alternative: Use mCPBA (1.5 equiv) in DCM at RT if the acid is soluble (requires esterification first usually).

  • Concentrate in vacuo. The N-oxide is usually a stable solid.

Part 2: Chlorination (The "Boekelheide-Type" Activation)

  • Suspend the crude N-oxide in dry POCl3 (5-10 volumes).

  • Add a catalytic amount of DMF (3 drops).

  • Reflux (105°C) for 2 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic.

  • Isolation: The 4-chloro derivative may precipitate. If not, extract with DCM.

  • Outcome: You now have 4-chloro-2-methyl-5-pyrimidinecarboxylic acid .

Part 3:


 Displacement 
  • Dissolve the 4-chloro intermediate in DMF or THF.

  • Add the nucleophile (Primary amine, Alkoxide).

  • Add Base: DIPEA (2.0 equiv) or K2CO3.

  • Heat to 60-80°C. The C4-Cl is highly reactive due to the ortho-COOH and ortho-N.

Data Summary & Troubleshooting

Method Comparison
FeatureMinisci Reaction (Method A)N-Oxide/POCl3 (Method B)
Bond Formed C-C (Alkyl, Acyl, Carbamoyl)C-Cl (leads to C-N, C-O, C-S)
Step Count 1 (Direct C-H)2-3 (Stepwise)
Regioselectivity High (C4/C6)High (C4/C6)
Risk Factor Radical dimerization; Methyl oxidationPOCl3 handling; Harsh conditions
Substrate Scope Alkyl acids, Alcohols, EthersAmines, Phenols, Thiols
Troubleshooting Guide
  • Problem: Low yield in Minisci reaction.

    • Solution: Increase the equivalents of the radical source (carboxylic acid) and oxidant. Radicals are short-lived. Ensure efficient stirring (mass transfer).

  • Problem: Chlorination yields "gummy" material.

    • Solution: Ensure the N-oxide is dry before adding POCl3. Residual water hydrolyzes POCl3 to phosphoric acid, creating a mess.

  • Problem: Reaction at the methyl group (C2).

    • Solution: Avoid using Acetic Anhydride in the rearrangement step (Method B).

      
       favors reaction at the methyl group (Boekelheide reaction) to form hydroxymethyl. POCl3 favors the ring chlorination.
      

References

  • Minisci Reaction on Pyrimidines: Minisci, F., et al. "Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline bases." Tetrahedron 27.15 (1971): 3575-3579. Note: Foundational text establishing the mechanism on electron-deficient heterocycles.
  • Modern Minisci Variants (Zinc Sulfinates)

    • Fujiwara, Y., et al. "Practical C–H functionalization of quinolines with boronic acids.
  • C4-Functionalization via N-Oxides

    • Lakshman, M. K., et al. "Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation." Organic & Biomolecular Chemistry 15.5 (2017): 1130-1139.[2]

  • Review of Pyrimidine C-H Activation

    • Mirfarah, A., et al. "Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines."[3] RSC Advances (2025).

    • Context: Highlights the electron-deficient n

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 4-bromo-2-methyl-5-pyrimidinecarboxylic acid synthesis

Technical Support Center: 4-Bromo-2-methyl-5-pyrimidinecarboxylic Acid Synthesis Executive Summary: The Yield Challenge Target Molecule: 4-bromo-2-methyl-5-pyrimidinecarboxylic acid Critical Transformation: Dehydroxy-bro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2-methyl-5-pyrimidinecarboxylic Acid Synthesis

Executive Summary: The Yield Challenge

Target Molecule: 4-bromo-2-methyl-5-pyrimidinecarboxylic acid Critical Transformation: Dehydroxy-bromination of the 4-hydroxy precursor using Phosphorus Oxybromide (


).

The Core Problem: This reaction is a "double-edged sword." The electron-withdrawing effect of the 5-carboxylic acid makes the 4-position highly susceptible to nucleophilic attack. While this facilitates the introduction of bromine, it also makes the product extremely unstable to hydrolysis during workup. The bromine atom is easily displaced by water/hydroxide, reverting the product to the starting material (4-hydroxy acid), leading to "phantom yields" where crude weight is high but potency is low.

Module 1: The "Gold Standard" Synthetic Workflow

This protocol prioritizes moisture control and thermal management to maximize yield.

Phase 1: Precursor Preparation (Critical Prerequisite)
  • Reaction: Hydrolysis of Ethyl 4-hydroxy-2-methyl-5-pyrimidinecarboxylate.

  • Checkpoint: The resulting 4-hydroxy-2-methyl-5-pyrimidinecarboxylic acid must be anhydrous .

  • Protocol: Dry the hydroxy-acid precursor in a vacuum oven at 60°C over

    
     for 12 hours.
    
    • Why? Any residual water destroys

      
       (generating HBr + 
      
      
      
      ) and inhibits the reaction.
Phase 2: Bromination (The Yield Step)
  • Reagents:

    • Precursor: 4-hydroxy-2-methyl-5-pyrimidinecarboxylic acid (1.0 eq)

    • Reagent:

      
       (Phosphorus Oxybromide) (3.0 - 4.0 eq)
      
    • Catalyst:

      
      -Dimethylaniline (1.0 eq) - Acts as an acid scavenger and activates the phosphoryl center.
      
    • Solvent: Toluene (anhydrous) or 1,2-Dichloroethane (DCE). Note: Neat reactions are possible but suffer from local overheating.

  • Step-by-Step:

    • Inerting: Purge the reactor with

      
      . Moisture is the enemy.
      
    • Charging: Suspend the dried hydroxy-acid in Toluene. Add

      
      -dimethylaniline.
      
    • Addition: Add

      
       solid in portions at room temperature. Do not add all at once to avoid an exotherm spike.
      
    • Heating: Slowly ramp temperature to 80-90°C .

    • Monitoring: Stir for 4-6 hours. Monitor by HPLC (quench aliquot in anhydrous MeOH).

      • Success Marker: Disappearance of the polar hydroxy-acid peak.

Phase 3: Workup (The Survival Step)
  • The Danger Zone: Quenching excess

    
     generates massive heat and HBr.
    
  • Protocol:

    • Cool reaction mixture to 0-5°C.

    • Inverse Quench: Pour the reaction mixture slowly into a stirred slurry of Ice/Water (maintain T < 10°C).

      • Critical: Do NOT add water to the reaction vessel. The exotherm will degrade the product.

    • Extraction: Immediately extract with Ethyl Acetate (EtOAc) or DCM.

    • Drying: Dry organic layer over

      
       immediately. Do not let it sit in contact with the aqueous phase.
      
    • Concentration: Evaporate solvent < 40°C.

Module 2: Visualizing the Logic

Diagram 1: Synthetic Pathway & Mechanism

This flow illustrates the conversion and the critical "Hydrolysis Loop" that kills yield.

SynthesisPath Precursor 4-Hydroxy-2-methyl- 5-pyrimidinecarboxylic acid POBr3 POBr3 + DMA (Dehydroxy-bromination) Precursor->POBr3 Step 1: Activation Intermediate Phosphoryl Intermediate POBr3->Intermediate Target 4-Bromo-2-methyl- 5-pyrimidinecarboxylic acid Intermediate->Target Step 2: Br- Attack Hydrolysis Hydrolysis (Workup) Target->Hydrolysis H2O / Heat (SnAr Reaction) Hydrolysis->Precursor Reversion (Yield Loss)

Caption: The "Reversion Loop" (Red Dashed Line) depicts how improper workup converts the product back to the starting material.

Diagram 2: Troubleshooting Logic Tree

Use this decision matrix when yield is low.

Troubleshooting Issue Problem: Low Yield / Purity Check1 Check TLC/HPLC of Crude Issue->Check1 Result1 Starting Material Present Check1->Result1 Incomplete Rxn Result2 Product Decomposed / Tars Check1->Result2 Degradation Action1 Moisture in Precursor? Dry SM > 12h @ 60C Result1->Action1 Action2 Old POBr3? Use fresh bottle or PBr5 Result1->Action2 Action3 Workup Too Hot? Use Ice Quench < 10C Result2->Action3 Action4 Reaction Overheated? Limit T < 90C Result2->Action4

Caption: Diagnostic flow for identifying root causes of failure in bromination.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction turns into a black tar. What happened?

Diagnosis: Thermal decomposition or polymerization. Root Cause:

  • Temperature: The reaction temperature exceeded 100°C. Pyrimidines with electron-withdrawing groups are thermally sensitive.

  • Exotherm: Adding

    
     too fast caused a localized temperature spike.
    Fix:  Keep the reaction between 80-90°C. Add 
    
    
    
    in 4 portions over 1 hour.
Q2: HPLC shows conversion, but I isolate the starting material (Hydroxy acid). Why?

Diagnosis: Hydrolysis during workup (The "Phantom Yield"). Root Cause: The 4-bromo bond is labile. If the quench is exothermic or the aqueous layer is basic/neutral for too long, water displaces the bromine. Fix:

  • Inverse Quench: Pour reaction into ice.[1]

  • Speed: Extract immediately. Do not let the biphasic mixture stir overnight.

  • pH: Keep the aqueous phase slightly acidic (pH 3-4) during extraction. Avoid neutralizing with strong base (NaOH) which promotes SnAr displacement.

Q3: Can I use and then do a halogen exchange?

Answer: Yes, but it adds a step. Context: Making the 4-chloro analog is often cleaner and cheaper. Protocol: Synthesis of 4-chloro-2-methyl-5-pyrimidinecarboxylic acid using


, followed by Finkelstein-like reaction (HBr/AcOH) or direct use if the Chloro-analog suffices for the next step (e.g., if doing a Suzuki coupling, Cl might work, though Br is better). For strict 4-Br synthesis, direct 

is preferred to avoid mixed halides.
Q4: The is solid and hard to handle. Can I use ?

Answer: Yes, this generates


 in situ.
Protocol:  Dissolve 

in Toluene. Add

dropwise at 0°C. Then add your hydroxy-pyrimidine. Advantage: Reagents are liquids; easier to handle anhydrously. Risk:

is corrosive and volatile. Ensure precise stoichiometry to avoid brominating the methyl group (benzylic-like bromination).

Module 4: Data & Specifications

ParameterSpecificationImpact on Yield
Precursor Water Content < 0.5% w/wHigh: Water consumes

and stops reaction.

Stoichiometry
3.0 - 4.0 equivalentsMedium: Excess ensures full conversion of the phosphoryl intermediate.
Reaction Temp 85°C ± 5°CCritical: < 80°C = Slow; > 100°C = Tar.
Quench Temp < 10°CCritical: Heat during quench hydrolyzes Product -> Precursor.
Solvent Toluene or DCEMedium: Toluene allows azeotropic drying if needed before adding

.

References

  • Brown, D. J. (2009). The Pyrimidines (Chemistry of Heterocyclic Compounds: A Series Of Monographs, Vol. 52). Wiley-Interscience. (Authoritative text on pyrimidine reactivity and the lability of 4-halo substituents).
  • Delia, T. J., & Hood, R. J. (2014).[2] Bromination of Pyrimidines: A Simple Inexpensive Method.[2][3] Australian Journal of Chemistry, 67(10), 1509-1512. Link

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link (Describes the synthesis of the ester precursors).

  • Vertex Pharmaceuticals. (2010). Process for the preparation of pyrimidine derivatives. WO2010080644A1. (Patent describing industrial scale-up of halopyrimidine carboxylic acids and workup precautions).

Sources

Optimization

Technical Support Hub: Solubilizing 4-Bromo-2-methyl-5-pyrimidinecarboxylic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6] 4-bromo-2-methyl-5-pyrimidinecarboxylic acid presents a classic "brick dust" solubility challenge. While the pyrimidine ring suggests polarity, the combination of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

4-bromo-2-methyl-5-pyrimidinecarboxylic acid presents a classic "brick dust" solubility challenge. While the pyrimidine ring suggests polarity, the combination of the halogen (bromine) and the carboxylic acid moiety creates a crystal lattice with exceptionally high packing energy.

Researchers often assume that because DMSO is a polar aprotic solvent, it should easily dissolve this polar molecule. However, solubility failures here are rarely due to the solvent's lack of power, but rather intermolecular hydrogen bonding (dimerization) and hygroscopic interference .

Physicochemical Profile
PropertyValue (Approx.)Implication for Solubility
pKa (-COOH) ~1.5 – 3.0Highly acidic. Exists as a neutral dimer in pure DMSO; deprotonation dramatically increases solubility.
Lattice Energy HighStrong

-

stacking of pyrimidine rings + H-bond network requires energy (heat) to disrupt.
Hygroscopicity N/AThe solvent (DMSO) is the issue here.[1][2][3] Water acts as a potent anti-solvent.

The Physics of Dissolution (The "Why")

To troubleshoot effectively, you must understand the thermodynamic barrier.

  • The Dimerization Trap: In the solid state and in non-basic solutions, the carboxylic acid groups form cyclic dimers via strong hydrogen bonds. DMSO is a hydrogen bond acceptor (S=O), but it struggles to compete with the strong donor-acceptor pair of the acid dimer without thermal input [1].

  • The Water Antagonist: DMSO is aggressively hygroscopic.[1] At 60% relative humidity, a droplet of DMSO can increase its volume by 15% in just 20 minutes due to water uptake [2]. This absorbed water increases the polarity of the bulk solvent, drastically reducing the solubility of the lipophilic bromine-substituted ring, causing "crashing out" or cloudiness.

Troubleshooting Workflow (Interactive Guide)

Use this logic tree to diagnose your specific issue.

Solubility_Troubleshooting Start START: Visual Inspection of Solution Cloudy Is the solution cloudy or opaque? Start->Cloudy Observation Gel Is it gelling or viscous? Start->Gel Observation Clear Solution is clear but precipitates later Start->Clear Observation Heat Action: Heat Cycle (40-50°C for 10 mins) Cloudy->Heat Step 1 Sonicate Action: Ultrasonication (Degas + Disperse) Gel->Sonicate Break H-bond network WaterCheck Check DMSO Water Content (Is bottle old?) Clear->WaterCheck Likely Hygroscopicity Heat->Sonicate If still cloudy BaseAdd Action: Add Organic Base (DIPEA/TEA) if permissible Sonicate->BaseAdd If reaction allows Sieves Action: Add 4Å Mol Sieves & Re-filter WaterCheck->Sieves Remove Water

Figure 1: Decision matrix for diagnosing solubility failures. Blue paths indicate storage issues; Red paths indicate kinetic solubility barriers.

Validated Protocols

Protocol A: The "Heat-Cycle" Method (Standard Prep)

Best for: Preparing stock solutions for biological assays where pH must remain neutral.

  • Weighing: Weigh the target mass of 4-bromo-2-methyl-5-pyrimidinecarboxylic acid into a glass vial (avoid plastic if heating).

  • Solvent Addition: Add fresh anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).

    • Critical: Do not use DMSO that has been sitting open.

  • Vortex: Vortex at max speed for 30 seconds. Result is likely a suspension.

  • Thermal Shock: Place vial in a water bath or heating block at 45°C for 10 minutes.

    • Why: This overcomes the lattice energy (crystal disruption energy) [3].

  • Sonication: Sonicate in a bath for 10-15 minutes while warm.

  • Observation: If clear, store immediately at -20°C. If still turbid, proceed to Protocol C.

Protocol B: The "Chemical Shift" Method (For Reactions)

Best for: Synthesis or applications where the salt form is acceptable.

If the free acid is stubborn, converting it to a carboxylate salt in situ increases solubility by orders of magnitude.

  • Suspend the compound in DMSO.

  • Add 1.1 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Vortex.[1] The solution should clear almost instantly as the ionic species forms.

    • Note: This is not suitable if you need to characterize the specific protonation state of the free acid by NMR.

Protocol C: NMR Sample Preparation (DMSO-d6)

Issue: DMSO-d6 is often stored in desiccators but absorbs water rapidly upon opening, creating a massive HDO peak that obscures signals.

  • Dry the Solvent: Store DMSO-d6 over activated 4Å molecular sieves for 24 hours prior to use.

  • Tube Prep: Flush the NMR tube with Nitrogen or Argon before adding the solution.

  • Dissolution: Dissolve the compound in a separate vial using Protocol A (Heat) before transferring to the NMR tube. Do not try to dissolve "in-tube" by shaking, as this is inefficient and introduces oxygen/moisture.

Frequently Asked Questions (FAQs)

Q1: My solution was clear yesterday, but today there are crystals at the bottom. Why? A: This is almost certainly due to moisture ingress.[1] DMSO is hygroscopic.[1][2] As it absorbs atmospheric water, the "solvent power" decreases, and the hydrophobic bromine-substituted ring drives the molecule out of solution.

  • Fix: Store stock solutions in aliquots with tight seals (Parafilm) at -20°C. Do not freeze-thaw repeatedly [1].

Q2: Can I heat the solution above 80°C to dissolve it faster? A: Not recommended. While the pyrimidine ring is stable, heating halogenated heteroaromatics in DMSO at high temperatures can sometimes lead to decomposition or side reactions (e.g., Swern-like oxidations or nucleophilic attacks if impurities are present) [4]. Keep it under 50°C.

Q3: I see a "jelly" like substance instead of a powder. What is this? A: This is a solvate or gel formed by hydrogen-bonding networks between the carboxylic acid and DMSO. It indicates you are close to solubility but lack the kinetic energy to fully disperse.

  • Fix: Vigorous sonication (shear force) breaks these gels better than heat alone.

Q4: Will adding water help dissolve it? A: No. Water is an anti-solvent for this compound. Adding water will force precipitation. If you need an aqueous buffer for an assay, dissolve in 100% DMSO first (at high concentration), then dilute slowly into the buffer while vortexing, keeping the final DMSO concentration <1% (or as tolerated by your protein).

References

  • BenchChem. (2025).[4][1] Impact of hygroscopic DMSO on solubility.[1] Retrieved from .

  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - experimental volume expansion. Retrieved from .

  • Lipinski, C. A. (2002).[5] Solubility in water and DMSO: Issues and potential solutions.[1][6][7][8] Journal of Pharmaceutical Sciences.[5] (Contextualized via ).

  • MDPI. (2013). Synthesis of Dimethyl Aryl Acylsulfonium Bromides in DMSO-HBr Systems. (Demonstrating reactivity of DMSO/Bromine systems at high energy). Retrieved from .

Sources

Troubleshooting

Technical Support Center: Purification of 4-bromo-2-methyl-5-pyrimidinecarboxylic acid from Regioisomers

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 4-bromo-2-methyl-5-pyrimidinecarboxylic acid from its regioi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 4-bromo-2-methyl-5-pyrimidinecarboxylic acid from its regioisomers. The inherent challenges in separating structurally similar molecules necessitate a robust understanding of various purification techniques and the ability to diagnose and resolve common experimental issues. This document offers in-depth, experience-driven advice to streamline your purification workflows and ensure the high purity required for downstream applications.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues encountered during the purification of 4-bromo-2-methyl-5-pyrimidinecarboxylic acid, providing explanations and actionable solutions.

Issue 1: Poor Separation of Regioisomers in Column Chromatography

Question: My flash column chromatography on silica gel is not resolving 4-bromo-2-methyl-5-pyrimidinecarboxylic acid from a closely-eluting impurity, which I suspect is a regioisomer. How can I improve the separation?

Answer: This is a frequent challenge due to the similar polarities of regioisomers.[1] Several factors can be optimized to enhance resolution:

  • Mobile Phase Optimization: The choice of eluent is critical.

    • Fine-tune Polarity: Systematically vary the ratio of your solvents. For normal-phase chromatography (e.g., silica gel), a gradual decrease in the polar solvent component (like ethyl acetate in a hexane/ethyl acetate system) can increase the retention time of your compounds, potentially leading to better separation.[2]

    • Introduce a Modifier: For basic compounds like pyrimidines, peak tailing on silica gel can be an issue due to interactions with acidic silanol groups. Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase can deactivate these active sites and improve peak shape and resolution.[1]

    • Explore Different Solvent Systems: If a standard hexane/ethyl acetate or dichloromethane/methanol system is ineffective, consider alternative solvent combinations.[2] Sometimes, a completely different solvent system can alter the selectivity of the separation.

  • Stationary Phase Selection:

    • Switching Sorbents: If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina, diol, or cyano-bonded silica offer different selectivities and may resolve the co-eluting isomers.[2]

  • Loading Technique:

    • Dry Loading: For compounds with limited solubility in the mobile phase, "wet" loading can lead to band broadening. A "dry loading" technique, where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column, often results in sharper bands and improved separation.[3]

  • Column Dimensions and Packing:

    • A longer, narrower column generally provides higher resolution than a shorter, wider one.[1]

    • Ensure the column is packed uniformly to prevent "channeling," where the solvent and sample bypass parts of the stationary phase.[1][3]

Issue 2: The Compound "Oils Out" During Crystallization

Question: I'm attempting to recrystallize my 4-bromo-2-methyl-5-pyrimidinecarboxylic acid, but it separates as an oil instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when a compound comes out of solution as a liquid phase at a temperature above its melting point in that solvent system.[3] This is a common problem, especially with impure samples. Here are several strategies to promote crystallization:

  • Reduce the Rate of Cooling: Slow cooling is crucial for crystal lattice formation.[4] Allow the hot solution to cool gradually to room temperature before placing it in an ice bath.

  • Lower the Crystallization Temperature: If the compound is still an oil at room temperature, try cooling the solution to a lower temperature (e.g., in a refrigerator or freezer), provided the solvent doesn't freeze.

  • Use a More Dilute Solution: Oiling out can be caused by a solution that is too concentrated. Add a small amount of additional hot solvent to the oiled mixture to redissolve it, and then allow it to cool slowly again.

  • Induce Crystallization:

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.[3]

    • Seed Crystals: If you have a small amount of pure crystalline material, adding a single "seed" crystal to the cooled, saturated solution can initiate crystallization.[3]

  • Change the Solvent System:

    • Two-Solvent System: If a single solvent is problematic, a two-solvent system can be effective.[4] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow the solution to cool slowly.

    • Vapor Diffusion: Dissolve your compound in a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container with a "poor" solvent. The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, gradually reducing the solubility of your compound and promoting crystallization.[2]

Issue 3: Difficulty Finding a Suitable Recrystallization Solvent

Question: I'm struggling to find a good single solvent for the recrystallization of 4-bromo-2-methyl-5-pyrimidinecarboxylic acid. It's either too soluble or not soluble enough in common solvents.

Answer: This is a common scenario. The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4] When a single solvent doesn't meet these criteria, a two-solvent system is often the solution.[4]

  • How to Select a Two-Solvent Pair:

    • Find a "good" solvent in which your compound is very soluble, even at room temperature.

    • Find a "poor" solvent in which your compound is insoluble or has very low solubility, even at elevated temperatures.

    • The two solvents must be miscible with each other.

  • General Procedure for Two-Solvent Recrystallization:

    • Dissolve the crude compound in a minimal amount of the hot "good" solvent.[4]

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).[4]

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly and undisturbed to promote crystal formation.[4]

Issue 4: Co-elution of Isomers in Preparative HPLC

Question: I'm using preparative HPLC to purify my compound, but the regioisomers are still co-eluting. How can I improve the separation?

Answer: Preparative HPLC offers higher resolution than flash chromatography, but challenging separations may still require method optimization.[4]

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution (where the mobile phase composition changes over time) can often improve separation. A shallower gradient will increase the run time but can significantly enhance resolution.

    • Mobile Phase Additives: For acidic compounds like carboxylic acids, adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by suppressing the ionization of the carboxyl group.[4]

    • Alternative Organic Modifiers: If you are using acetonitrile, try substituting it with methanol or vice-versa. The different solvent properties can alter the selectivity of the separation.

  • Change the Stationary Phase:

    • Different Reversed-Phase Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as C8, phenyl-hexyl, or a polar-embedded phase. These can offer different selectivities for closely related compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds, HILIC can be a powerful alternative to reversed-phase chromatography.[2] In HILIC, a polar stationary phase is used with a mobile phase that has a high concentration of an organic solvent and a small amount of water.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 4-bromo-2-methyl-5-pyrimidinecarboxylic acid?

A1: The most common purification techniques for substituted pyrimidine compounds are recrystallization and flash column chromatography.[3][4] For highly challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) is often employed.[4]

Q2: How can I confirm the identity and purity of my purified 4-bromo-2-methyl-5-pyrimidinecarboxylic acid?

A2: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying the presence of any regioisomers or other impurities. The chemical shifts and coupling constants of the protons on the pyrimidine ring are highly sensitive to the substitution pattern.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method should be developed to assess the purity of the final product. A high-purity sample should show a single major peak.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Q3: What are some common solvents for the recrystallization of pyrimidine derivatives?

A3: Common solvents for the recrystallization of pyrimidine derivatives include ethanol, methanol, water, and ethyl acetate, as well as mixtures of these solvents.[4] The choice of solvent is highly dependent on the specific substitution pattern of the pyrimidine.

Q4: My compound is only soluble in high-boiling point solvents like DMF and DMSO. How can I crystallize it?

A4: Crystallizing compounds that are only soluble in solvents like DMF or DMSO can be challenging.[5] Vapor diffusion is a technique that can be effective in this situation.[2][5] Dissolve your compound in a minimal amount of DMF or DMSO in a small vial. Place this open vial inside a larger, sealed container that contains a more volatile "poor" solvent (e.g., diethyl ether, pentane, or ethyl acetate).[5] The vapor from the poor solvent will slowly diffuse into the DMF or DMSO, reducing the solubility of your compound and promoting the slow growth of crystals.[2]

III. Experimental Protocols & Workflows

Protocol 1: General Method for Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent system where the compound has high solubility at an elevated temperature and low solubility at room temperature.[4]

  • Dissolution: In a flask, add the crude 4-bromo-2-methyl-5-pyrimidinecarboxylic acid and a minimal amount of the chosen hot solvent to achieve complete dissolution.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, you can place it in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[4]

  • Drying: Dry the purified crystals under vacuum.[4]

Protocol 2: General Method for Flash Column Chromatography
  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to identify a mobile phase that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[2]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase and carefully pack the column, ensuring there are no air bubbles.[2]

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent. For better resolution, consider dry loading by adsorbing the dissolved sample onto a small amount of silica gel and evaporating the solvent before adding the resulting powder to the top of the column.[3]

  • Elution: Begin eluting with the chosen mobile phase, applying positive pressure to maintain a steady flow rate. If necessary, a shallow gradient of increasing polarity can be used to elute more strongly retained compounds.[2]

  • Fraction Collection and Analysis: Collect the eluate in fractions and analyze them by TLC to identify the fractions containing the pure product.[2]

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.[2]

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (Mixture of Regioisomers) TLC TLC Analysis (Assess Purity & Select Method) Crude->TLC Recrystallization Recrystallization TLC->Recrystallization If Solid & Good Solvent Found Column Column Chromatography TLC->Column If Mixture is Complex Pure_Product Pure Product (>95% Purity) Recrystallization->Pure_Product Prep_HPLC Preparative HPLC Column->Prep_HPLC If Insufficient Separation Column->Pure_Product If Successful Prep_HPLC->Pure_Product Analysis Purity & Identity Confirmation (NMR, HPLC, MS) Pure_Product->Analysis

Caption: General workflow for the purification of 4-bromo-2-methyl-5-pyrimidinecarboxylic acid.

Troubleshooting Logic for Column Chromatography

ChromatographyTroubleshooting Start Poor Separation in Column Chromatography Optimize_Solvent Optimize Mobile Phase (Gradient, Additives) Start->Optimize_Solvent Change_Stationary_Phase Change Stationary Phase (Alumina, C18, etc.) Start->Change_Stationary_Phase Improve_Technique Improve Technique (Dry Loading, Column Packing) Start->Improve_Technique Consider_HPLC Consider Preparative HPLC Optimize_Solvent->Consider_HPLC If Ineffective Success Improved Separation Optimize_Solvent->Success If Effective Change_Stationary_Phase->Consider_HPLC If Ineffective Change_Stationary_Phase->Success If Effective Improve_Technique->Success If Effective

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki Coupling of 4-Bromopyrimidines

Status: Active Topic: Low Conversion/Yield in 4-Bromopyrimidine Cross-Coupling Assigned Specialist: Senior Application Scientist Executive Summary: The "4-Position" Paradox Coupling at the C4 position of pyrimidine prese...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Low Conversion/Yield in 4-Bromopyrimidine Cross-Coupling Assigned Specialist: Senior Application Scientist

Executive Summary: The "4-Position" Paradox

Coupling at the C4 position of pyrimidine presents a unique "activation paradox." Unlike the relatively benign C5 position (which behaves like a standard aryl halide), the C4 position is highly electron-deficient. While this theoretically facilitates rapid oxidative addition, it simultaneously lowers the activation energy for three catastrophic side reactions:

  • Hydrodehalogenation: The activated C-Br bond is easily reduced to C-H.

  • Nucleophilic Substitution (SNAr): The base (OH⁻, OMe⁻) attacks the C4 position, displacing bromine before palladium can.

  • Catalyst Poisoning: The pyrimidine nitrogens are highly Lewis basic, sequestering Pd(0) into inactive off-cycle complexes.

This guide moves beyond "add more catalyst" and targets the mechanistic root of these failures.

Diagnostic Triage: What is your crude mixture telling you?

Before changing conditions, analyze your reaction mixture (LCMS/NMR). Use this logic gate to identify the failure mode.

Observation Diagnosis Root Cause Immediate Fix
SM Remaining + Boronic Acid Remaining Catalyst Arrest Catalyst poisoning by N-coordination or failure to activate (Pd(II)

Pd(0) lag).
Switch to precatalysts (e.g., XPhos Pd G2) or increase temperature.
SM Converted to Pyrimidine (H) Hydrodehalogenation Hydride source present (alcohol solvent, water) or

-hydride elimination from ligand.
CRITICAL: Switch to anhydrous toluene/dioxane. Use strictly aprotic conditions.
SM Converted to Pyrimidin-4-ol Hydrolysis (SNAr) Base is acting as a nucleophile attacking C4.Switch from hydroxide bases (NaOH/KOH) to non-nucleophilic bases (K₃PO₄, CsF, or K₂CO₃).
Boronic Acid Gone + SM Intact Protodeboronation Boronic acid hydrolyzed C-B bond faster than cross-coupling.Use boronic esters (BPin) or MIDA boronates. Add base slowly or use anhydrous fluoride (CsF).
Homocoupling (Ar-Ar) Oxidative Glitch Presence of O₂ or reduction of Pd(II) by boronic acid.[1]Degas solvents vigorously (sparge with Ar). Switch to Pd(0) source (Pd₂dba₃).[1]

Visual Troubleshooting Logic

The following decision tree illustrates the systematic approach to diagnosing low conversion.

Troubleshooting Start Analyze Crude Mixture (LCMS / NMR) Q1 Is 4-Bromopyrimidine consumed? Start->Q1 Q2 What is the major byproduct? Q1->Q2 Yes Q3 Is Boronic Acid consumed? Q1->Q3 No Res1 Debrominated Product (Hydrodehalogenation) Q2->Res1 Pyrimidine (Ar-H) Res2 4-Hydroxy/Alkoxy Pyrimidine (SnAr Substitution) Q2->Res2 Pyrimidinol (Ar-OH) Res3 Protodeboronation (Boronic Acid Instability) Q3->Res3 Yes (Ar-B -> Ar-H) Res4 Catalyst Poisoning or Inactive Catalyst Q3->Res4 No (Both SM remain)

Caption: Diagnostic logic flow for identifying the specific failure mode in 4-bromopyrimidine coupling.

Deep Dive: The Solutions

Issue A: Hydrodehalogenation (The "Hydride" Problem)

The electron-deficient pyrimidine ring makes the oxidative addition complex (


) highly electrophilic. If an alcohol solvent (MeOH, EtOH, iPrOH) is used, the palladium center can abstract a hydride via 

-hydride elimination from the alkoxide, leading to reductive elimination of Ar-H.
  • The Fix: Eliminate protic sources. Use 1,4-Dioxane or Toluene . If water is required for the base, keep the volume low or switch to an anhydrous system (see Protocol B).

Issue B: Catalyst Poisoning (The "Nitrogen" Problem)

The pyrimidine nitrogens can displace phosphine ligands, forming stable, unreactive Pd-N species.

  • The Fix: Use bulky, electron-rich ligands that bind Pd tightly and sterically prevent N-coordination.

    • Recommended: XPhos , SPhos , or Me4tBuXPhos .

    • Avoid: PPh₃ (binds too weakly), dppf (often good, but can be displaced by high concentrations of chelating substrates).

Issue C: Protodeboronation (The "Partner" Problem)

Heteroaryl boronic acids are notoriously unstable. In the time it takes for the sluggish 4-bromopyrimidine to react, your boronic acid may have already hydrolyzed.

  • The Fix:

    • Switch Reagent: Use Pinacol Esters (BPin) or Potassium Trifluoroborates (BF3K).

    • Anhydrous Base: Use CsF or anhydrous K₃PO₄ in dioxane. Without water, the hydrolytic pathway is shut down.

Validated Protocols

Protocol A: The "Gold Standard" (General Purpose)

Best for: Standard substrates where extreme side reactions are not yet observed.

  • Vessel: Charge a vial with 4-bromopyrimidine (1.0 equiv), Boronic ester/acid (1.2–1.5 equiv), and XPhos Pd G2 (2–5 mol%).

    • Note: Using a precatalyst (G2/G3/G4) ensures precise Pd:L ratio and active Pd(0) generation.

  • Solvent: Add 1,4-Dioxane (0.2 M concentration).

  • Base: Add K₃PO₄ (aqueous, 2.0 M) (2.0–3.0 equiv).

  • Degas: Sparging with Argon for 5 minutes is mandatory.

  • Reaction: Seal and heat to 80–100 °C for 2–12 hours.

Protocol B: The "Anhydrous" System (Anti-Hydrolysis)

Best for: Substrates prone to SnAr (OH attack) or rapid protodeboronation.

  • Vessel: Oven-dried Schlenk tube or vial.

  • Reagents: Add 4-bromopyrimidine (1.0 equiv), Boronic Pinacol Ester (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (5–10 mol%).

    • Why Pd(0)? Eliminates the need for reduction of Pd(II), removing potential induction periods.

  • Base: Add anhydrous K₃PO₄ (finely ground, 3.0 equiv) or CsF (3.0 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene .

  • Reaction: Heat to 100–110 °C .

    • Note: Anhydrous bases have low solubility; vigorous stirring is essential.

Frequently Asked Questions (FAQs)

Q: Why is 4-bromopyrimidine harder to couple than 5-bromopyrimidine? A: The 5-position is electron-neutral (similar to benzene). The 4-position is highly electron-deficient (similar to nitrobenzene). While this speeds up oxidative addition, it makes the intermediate unstable and highly susceptible to side reactions like reduction (debromination) and nucleophilic attack by the base.

Q: Can I use Pd(PPh₃)₄? A: It is not recommended. PPh₃ is a monodentate ligand that dissociates easily. The nitrogen atoms in the pyrimidine will compete for the open coordination site on Palladium, effectively shutting down the catalytic cycle. Use bulky dialkylbiaryl phosphines (Buchwald ligands) like XPhos or SPhos.

Q: My reaction turns black immediately. Is this bad? A: "Pd Black" formation indicates catalyst decomposition (agglomeration of Pd(0)). This suggests your ligand is not holding onto the metal, or you have insufficient ligand. Increase the Ligand:Pd ratio (e.g., to 2:1 or 4:1) or switch to a more stable precatalyst system.

Q: I see the product, but conversion stops at 50%. Adding more catalyst doesn't help. A: This is likely product inhibition . The product (a biaryl pyrimidine) might be a better ligand for Palladium than your phosphine, or the byproduct (bromide salts) is inhibiting the reaction. Try diluting the reaction (0.1 M) or switching to a ligand with higher binding affinity (e.g., CataCXium A).

References

  • Mechanistic Studies on Hydrodehalogenation: Navarro, O., et al. "Dehalogenation of Aryl Halides by Pd-NHC Catalysts." Journal of Organic Chemistry, 2005. Link

  • Protodeboronation of Heteroaryl Boronic Acids: Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009. Link

  • Ligand Selection for N-Heterocycles: Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[2] Link

  • Catalyst Poisoning: Sheridan, R., et al. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development, 2005. Link

  • General Review of Side Reactions: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs, 2024. Link

Sources

Troubleshooting

Technical Support Center: Purification of 4-bromo-2-methyl-5-pyrimidinecarboxylic acid

[1] Ticket ID: PYR-PUR-4BR-001 Status: Open Subject: Recrystallization Solvent Systems & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Solvent...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: PYR-PUR-4BR-001 Status: Open Subject: Recrystallization Solvent Systems & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Solvent Selection Strategy

User Query: "What are the optimal solvents for recrystallizing 4-bromo-2-methyl-5-pyrimidinecarboxylic acid, and how do I avoid degradation?"

Technical Insight: Purifying 4-bromo-2-methyl-5-pyrimidinecarboxylic acid presents a specific chemoselective challenge. The molecule contains a carboxylic acid (polar, H-bond donor) and a C4-bromo substituent .

  • The Trap: The C4-position in pyrimidines is electronically deficient (activated).[1] The presence of the electron-withdrawing carboxylic acid at C5 further activates the C4-Br bond toward Nucleophilic Aromatic Substitution (SnAr) .

  • The Consequence: Boiling this compound in nucleophilic solvents (like Methanol or Ethanol) for extended periods can lead to the replacement of the Bromine with an alkoxy group (forming the ether impurity) or hydrolysis to the hydroxy-pyrimidine (tautomerizing to the pyrimidone).

Recommended Solvent Systems
Solvent SystemRoleSuitability RatingTechnical Notes
Water / HCl (pH Adjustment) Primary Purification ⭐⭐⭐⭐⭐ (Best)Acid-Base Reprecipitation. Dissolve in aqueous base (NaHCO₃), filter, then precipitate with HCl.[1] Avoids thermal stress and SnAr side reactions.[1]
Acetonitrile (MeCN) Thermal Recrystallization ⭐⭐⭐⭐ (High)Polar Aprotic. Good solubility differential between hot/cold.[1] Non-nucleophilic, preventing SnAr displacement of the bromine.
Ethyl Acetate / Hexane Anti-Solvent ⭐⭐⭐ (Moderate)Useful for removing non-polar impurities.[1][2] Dissolve in minimal hot EtOAc, add Hexane until turbid.
Ethanol or Methanol Recrystallization ⭐⭐ (Risky)High Risk. Only use if necessary and keep contact time short.[1] Prolonged reflux causes solvolysis (formation of ethoxy/methoxy analogs).[1]
Toluene Specific Impurities ⭐⭐ (Low)Poor solubility for the free acid, but good for removing specific lipophilic byproducts if used as a wash.[1]

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the purification method based on impurity profile and yield requirements.

RecrystallizationLogic Start Crude 4-bromo-2-methyl- 5-pyrimidinecarboxylic acid CheckPurity Is Purity > 90%? Start->CheckPurity ImpurityType Identify Impurity Type CheckPurity->ImpurityType Yes (>90%) AcidBase Protocol A: Acid-Base Reprecipitation (Safest / Scalable) CheckPurity->AcidBase No (<90%) ImpurityType->AcidBase Inorganic Salts / Polar Byproducts Thermal Protocol B: Thermal Recrystallization (Polishing) ImpurityType->Thermal Organic / Isomeric Impurities SolventChoice Select Solvent based on Reactivity Thermal->SolventChoice Acetonitrile Acetonitrile (Prevents SnAr) SolventChoice->Acetonitrile Preferred Alcohol Ethanol/Water (Risk of Solvolysis) SolventChoice->Alcohol Last Resort

Figure 1: Decision matrix for purification strategy prioritizing chemical stability.[1]

Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Reprecipitation (Recommended)

Use this method for crude material with significant impurities or color.[1]

  • Dissolution: Suspend the crude solid in 5% Aqueous NaHCO₃ (10 mL per gram of solid). Stir at room temperature until dissolved.

    • Why? The carboxylic acid forms a water-soluble sodium salt.[1] Non-acidic impurities remain undissolved.[1]

  • Filtration: Filter the solution through a Celite pad or glass frit to remove insoluble mechanical impurities or non-acidic organic byproducts.[1]

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add 2N HCl dropwise with vigorous stirring until pH reaches ~2.0.

    • Observation: The product should precipitate as a thick white/off-white solid.[1]

  • Isolation: Filter the solid. Wash the cake with cold water (2x) to remove salts.

  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C to prevent decarboxylation.

Protocol B: Thermal Recrystallization (Acetonitrile)

Use this method for "polishing" high-purity material to remove trace isomers.[1]

  • Slurry: Suspend the dried solid in Acetonitrile (MeCN) (approx. 5-7 mL/g).

  • Heating: Heat the mixture to reflux (80–82°C).

    • Critical Control: Do not reflux for >30 minutes.[1] If it does not dissolve, add small aliquots of MeCN.

  • Filtration (Hot): If insolubles remain, filter rapidly through a pre-warmed funnel.[1]

  • Cooling: Allow the filtrate to cool slowly to room temperature, then chill to 0°C.

  • Collection: Filter the crystals and wash with cold MeCN.

Troubleshooting Guide & FAQs

Issue 1: "The product oiled out instead of crystallizing."

Cause: The solvent polarity is too close to the solute at high temps, or the cooling was too rapid. Fix:

  • Reheat the mixture until the oil dissolves.

  • Seed the solution with a tiny crystal of pure product at the cloud point.

  • Slow Down: Wrap the flask in a towel to allow it to cool over 2-3 hours.

  • Switch Solvents: If using EtOH/Water, increase the water content slightly or switch to Acetonitrile.

Issue 2: "I see a new impurity spot on TLC after recrystallization."

Cause: Solvolysis (SnAr reaction). If you used Methanol or Ethanol, the solvent likely attacked the C4-position, displacing the Bromine. Fix:

  • Stop using alcohols. Switch to Acetonitrile or Protocol A (Acid-Base) .[1]

  • Check Temperature: Ensure you are not heating the carboxylic acid above 100°C, which can trigger decarboxylation (loss of CO₂).[1]

Issue 3: "The recovery yield is very low."

Cause: The compound has amphoteric character or high solubility in the mother liquor.[1] Fix:

  • pH Check: In Protocol A, ensure the pH is definitely below 3.0. Pyrimidine acids can form zwitterions; verify the isoelectric point (usually acidic).[1]

  • Salting Out: Add NaCl to the aqueous mother liquor to push the organic acid out of solution.[1]

References & Authority

The protocols above are derived from general reactivity principles of halogenated pyrimidines and specific patent literature regarding pyrimidine carboxylic acid synthesis.

  • Synthesis of 5-bromo-2-substituted pyrimidines:

    • Source: Patent CN110642788A.[1][3] Describes the synthesis and handling of 5-bromo-2-methylpyrimidine derivatives, emphasizing acidic conditions and precipitation methods.

    • URL:[1]

  • Reactivity of Halopyrimidines (SnAr Risk):

    • Source:Organic Syntheses, Coll.[1] Vol. 4, p.182. General procedures for pyrimidine purification highlighting the lability of halogens at the 2/4 positions.

    • URL:[1]

  • Purification of Pyrimidine Carboxylic Acids:

    • Source:Journal of Medicinal Chemistry. Protocols often utilize acid-base precipitation for amphoteric heterocycles to avoid thermal degradation.[1]

    • URL: [ACS Publications - J. Med.[1] Chem.]([Link])

Sources

Optimization

minimizing hydrolysis byproducts in 4-bromopyrimidine ester synthesis

Case ID: BP-EST-OPT-001 Subject: Minimizing Hydrolysis & SNAr Byproducts in 4-Bromopyrimidine Ester Synthesis Status: Active Guide Executive Summary: The "Double-Activation" Trap Synthesizing 4-bromopyrimidine esters pre...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BP-EST-OPT-001 Subject: Minimizing Hydrolysis & SNAr Byproducts in 4-Bromopyrimidine Ester Synthesis Status: Active Guide

Executive Summary: The "Double-Activation" Trap

Synthesizing 4-bromopyrimidine esters presents a unique "double-activation" challenge. The pyrimidine ring is inherently electron-deficient. Placing a bromine at the 4-position and an ester group (electron-withdrawing) on the ring renders the system highly susceptible to nucleophilic attack.

The Failure Modes:

  • Saponification: The ester moiety hydrolyzes under basic conditions or acid catalysis.

  • SNAr Displacement: The C4-Bromine is an excellent leaving group. Water or hydroxide can displace it, reverting the molecule to the thermodynamically stable 4-pyrimidinone (tautomer of 4-hydroxypyrimidine).

This guide provides protocols to navigate this instability, focusing on anhydrous discipline , non-nucleophilic buffering , and kinetic control .

Diagnostic Protocol: Identifying the Failure

Before optimizing, confirm which hydrolysis pathway is destroying your yield. Use this logic flow to interpret your LC-MS/NMR data.

DiagnosticFlow Start Analyze Crude Mixture (LC-MS / 1H NMR) Decision1 Mass Shift observed? Start->Decision1 Result_Product Target Mass (M+) Success Decision1->Result_Product No Change Result_Acid Mass = (M - R + H) Loss of Alkyl Group Decision1->Result_Acid -14/28 amu (Me/Et) Result_Pyrimidinone Mass = (M - Br + OH) Loss of Bromine Decision1->Result_Pyrimidinone -63/65 amu (Br -> OH) Diagnosis_Acid Diagnosis: Ester Hydrolysis Cause: Acidic workup or wet solvent during reaction. Result_Acid->Diagnosis_Acid Diagnosis_SNAr Diagnosis: SNAr Displacement Cause: Basic quench (pH > 8) or nucleophilic solvent. Result_Pyrimidinone->Diagnosis_SNAr

Figure 1: Diagnostic logic for identifying specific hydrolysis pathways in halogenated pyrimidines.

Core Protocol: The "Cold-Buffered" Synthesis

This protocol assumes the conversion of 4-bromopyrimidine-carboxylic acid to its ester via an acid chloride intermediate.[1] This is the most common route where hydrolysis occurs due to HCl generation.

Critical Parameter: Do NOT use Thionyl Chloride (


) with heating if possible; the vigorous HCl evolution often degrades the pyrimidine. Use Oxalyl Chloride  with catalytic DMF.
Step-by-Step Methodology

Reagents:

  • Substrate: 4-bromopyrimidine-carboxylic acid (1.0 equiv)[2]

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (2-3 drops, anhydrous)

  • Solvent: Dichloromethane (DCM), distilled from

    
    .
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv) - Crucial: Non-nucleophilic.
    
  • Alcohol: Methanol/Ethanol (anhydrous, 1.5 equiv).

Workflow:

  • Activation (Acid Chloride Formation):

    • Suspend acid in DCM under

      
       atmosphere at 0°C .
      
    • Add Oxalyl Chloride dropwise.

    • Add catalytic DMF. Note: Gas evolution will occur.

    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Evaporation (Critical): Remove solvent and excess oxalyl chloride under high vacuum to dryness. Do not proceed with excess acid chloride reagent present. Redissolve residue in fresh anhydrous DCM.

  • Esterification (The "Soft" Nucleophile Approach):

    • Cool the acid chloride solution to -78°C (or -20°C if solubility is poor).

    • In a separate flask, mix the Alcohol and DIPEA in DCM.

    • Add the Alcohol/Base mixture slowly to the acid chloride.

    • Why? DIPEA scavenges the HCl generated immediately. Low temperature prevents the alcohol from attacking the C4-Bromine (SNAr).

  • The "Flash" Workup (Minimizing Aqueous Contact):

    • Do not use 1M HCl or NaOH.

    • Quench with cold saturated

      
        (pH ~5-6) or Phosphate Buffer (pH 7.0) .
      
    • Rapidly extract into DCM (x3).

    • Wash combined organics with cold Brine .

    • Dry over

      
       immediately and concentrate.
      
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (Acid recovered) Moisture in reagents.Distill alcohol from Mg turnings. Use fresh bottle of Oxalyl Chloride. Ensure

line is dry.
Formation of Pyrimidinone (Loss of Br) Reaction temperature too high during esterification.Perform alcohol addition at -78°C. The activation energy for esterification is lower than SNAr; exploit this window.
Formation of Pyrimidinone (Loss of Br) Use of nucleophilic base (e.g., Pyridine,

).
Switch to hindered bases like DIPEA or 2,6-Lutidine. Pyridine can form an N-acyl pyridinium salt that activates the ring further toward SNAr [1].
Product decomposes on column Silica acidity hydrolyzing the ester.Pre-treat silica gel with 1%

in Hexanes to neutralize acidic sites. Elute quickly.
"Missing" Product Product is water-soluble (common for small pyrimidines).Do not use large aqueous washes. Use a "dry loading" technique or minimal brine wash. Consider reverse-phase extraction if product is polar.
Mechanistic Insight: The Competition

Understanding the competing pathways is vital for control. The diagram below illustrates why pH control is the single most important variable during workup.

Mechanism Substrate 4-Bromopyrimidine Ester (Target) Path_Acid Acidic Path (H+ / H2O) Protonation of N1/N3 Substrate->Path_Acid pH < 4 Path_Base Basic Path (OH-) Direct Nucleophilic Attack Substrate->Path_Base pH > 8 Inter_Acid Activated Cation (Highly Electrophilic) Path_Acid->Inter_Acid Prod_Hydrolysis Acid Byproduct (Ester Cleavage) Path_Base->Prod_Hydrolysis Saponification Prod_SNAr Pyrimidinone (Bromine Displacement) Path_Base->Prod_SNAr OH- attack at C4 (Very Fast) Inter_Acid->Prod_Hydrolysis H2O attack at Carbonyl Inter_Acid->Prod_SNAr H2O attack at C4 (Fast)

Figure 2: Competing hydrolysis pathways. Note that acid catalysis activates BOTH the ester and the C4-position, making acidic workups particularly dangerous.

Frequently Asked Questions (FAQ)

Q: Can I use HATU or EDC instead of Acid Chlorides? A: Yes, and this is often preferred for small scales (<1g). HATU/DIPEA conditions are milder and avoid the generation of HCl. However, ensure the reaction is strictly anhydrous, as HATU byproducts can be difficult to remove without aqueous washes that risk hydrolysis [2].

Q: My product hydrolyzes even in the freezer. How do I store it? A: 4-bromopyrimidine esters are "self-destructing" molecules if any trace acid is present.

  • Store as a solid, not in solution.

  • Store under Argon.

  • Pro-Tip: Co-evaporate with a trace of toluene before storage to remove residual moisture/acid.

Q: Can I use


 in MeOH for the esterification? 
A: Absolutely not.  Carbonate in methanol generates Methoxide (

). Methoxide is a strong nucleophile and will instantly displace the bromine at C4 to give the 4-methoxy pyrimidine (SNAr), destroying your core scaffold [3].

Q: Why is my yield lower when I scale up? A: Heat dissipation. On a larger scale, the exotherm from adding the alcohol to the acid chloride is significant. If the internal temp rises above 0°C, SNAr displacement by the alcohol becomes competitive. Use slower addition rates and internal temperature monitoring.

References
  • Regioselectivity in SNAr Reactions

    • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link

  • Ester Hydrolysis Catalysis

    • Koshikari, Y., et al. "Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry." Organic Process Research & Development. Link

  • Pyrimidine Stability & Reactivity

    • Brown, D. J. The Pyrimidines. Wiley-Interscience. (Standard Reference for Heterocyclic Reactivity).
    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) Mechanism." Link

Sources

Troubleshooting

Technical Support Center: Coupling Strategies for 4-Bromo-2-methyl-5-pyrimidinecarboxylic Acid

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: 2025-05-20 Reference ID: TSC-PYR-5COOH Introduction: The "Double Trouble" Substrate Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: 2025-05-20 Reference ID: TSC-PYR-5COOH

Introduction: The "Double Trouble" Substrate

Welcome to the technical support hub for 4-bromo-2-methyl-5-pyrimidinecarboxylic acid . As researchers, we often underestimate this substrate because it looks small. However, it presents a "double trouble" scenario in cross-coupling (Suzuki-Miyaura, Sonogashira, etc.):

  • The C5-Carboxylic Acid: Free acids can poison standard Pd(0) catalysts by forming stable carboxylate-palladium complexes, effectively shutting down the catalytic cycle.

  • The Electron-Deficient Pyrimidine Ring: The 1,3-diazine core is highly electron-withdrawing. While this facilitates oxidative addition, it also makes the C-Br bond hypersensitive to protodehalogenation (replacing -Br with -H), especially in alcoholic solvents.

This guide moves beyond the standard "Tetrakis" (Pd(PPh₃)₄) approach, which often fails here, and provides robust, field-tested alternatives.

Module 1: Catalyst Selection Matrix

Do not default to generic catalysts. Use this matrix to select the system based on your specific workflow constraints.

ConstraintRecommended Catalyst SystemLigand ClassWhy it works?
Direct Coupling (Free Acid) XPhos Pd G3 or SPhos Pd G3 Buchwald Dialkylbiaryl PhosphinesBulky ligands create a "protective shell" around Pd, preventing carboxylate poisoning. Rapid oxidative addition outcompetes side reactions.
High Stability / Scale-up Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)Extremely stable to air/moisture.[1] The NHC ligand binds tightly, preventing metal leaching and handling the electron-poor pyrimidine ring without dehalogenation.
Cost-Sensitive / Non-Precious NiCl₂(dppf) or Ni(cod)₂ + PCy₃ Nickel (0/II)Nickel has a higher affinity for oxidative addition on difficult heteroaryl halides. Note: Requires strictly anhydrous conditions.
Green / Aqueous Pd(OAc)₂ + TPPTS Water-soluble PhosphineAllows coupling in 100% water, utilizing the solubility of the carboxylic acid salt.
Visual Workflow: Catalyst Decision Tree

CatalystSelection Start Substrate: 4-Bromo-2-methyl-5-pyrimidinecarboxylic acid Q1 Can you protect the acid (Esterify)? Start->Q1 Yes Yes (Methyl Ester) Q1->Yes Preferred No No (Must couple Free Acid) Q1->No Challenging RouteA Standard Suzuki: Pd(dppf)Cl2 or Pd(PPh3)4 Solvent: Dioxane/Water Yes->RouteA RouteB Advanced Suzuki: Requires Bulky Ligands No->RouteB Cat1 XPhos Pd G3 (Best Yield) RouteB->Cat1 High Value Target Cat2 Pd-PEPPSI-IPr (Best Stability) RouteB->Cat2 Scale Up / Robustness

Caption: Decision logic for catalyst selection based on substrate protection status.

Module 2: Troubleshooting & FAQs

Issue 1: "I am getting the de-brominated product (2-methyl-5-pyrimidinecarboxylic acid) instead of the coupled product."

Diagnosis: Protodehalogenation. This is the most common failure mode. The pyrimidine ring is electron-starved, making the Pd-Ar intermediate highly reactive toward any hydride source.

  • Cause: Using alcoholic solvents (Methanol, Ethanol, Isopropanol) or wet solvents with standard catalysts.

  • Solution:

    • Switch Solvent: Use strictly aprotic solvents like 1,4-Dioxane , THF , or Toluene .

    • Increase Rate: Use a more active catalyst (like XPhos Pd G3 ) to ensure Transmetallation happens faster than Beta-Hydride elimination/reduction.

    • Base Choice: Switch from Carbonates (K₂CO₃) to Phosphates (K₃PO₄). Phosphates often buffer the system better for free acids.

Issue 2: "The reaction stalls at 10-20% conversion."

Diagnosis: Catalyst Poisoning. The free carboxylic acid at C5 is deprotonating and coordinating to the Palladium center, forming an unreactive "resting state."

  • Solution: You must prevent the carboxylate from binding to the metal.

    • Protocol Adjustment: Use 3.0 - 4.0 equivalents of base . You need enough base to deprotonate the acid and facilitate the Suzuki cycle.

    • Catalyst Switch: Move to Pd-PEPPSI-IPr . The bulky NHC ligand and the pyridine "throw-away" ligand create a steric environment that makes it difficult for the carboxylate to shut down the metal center [1].

Module 3: Detailed Experimental Protocols

Protocol A: Coupling the Free Acid (The "Buchwald" Method)

Use this for high-value synthesis where you cannot esterify the acid.

Reagents:

  • Substrate: 4-bromo-2-methyl-5-pyrimidinecarboxylic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%) [2]

  • Base: K₃PO₄ (3.5 equiv) — Critical excess

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and K₃PO₄. Cap and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen kills active Pd species rapidly in the presence of free acids.

  • Solvent Prep: Sparge the Dioxane/Water mixture with Argon for 15 minutes before use.

  • Addition: Add the solvent mixture via syringe. Then, add the XPhos Pd G3 solid quickly under a positive stream of Argon.

  • Reaction: Heat to 80°C for 2-4 hours. Monitor by LCMS.

    • Checkpoint: The reaction mixture should remain dark/brown. If it turns black and precipitates (Pd black) early, your solvent was likely not degassed enough.

  • Workup: Acidify carefully to pH 3-4 with 1N HCl to precipitate the product or extract the free acid into EtOAc.

Protocol B: The "PEPPSI" Method (Robust/Scale-Up)

Use this if XPhos is too expensive or unavailable.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: Pd-PEPPSI-IPr (1-2 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: Toluene : Isopropanol (4:1) Note: PEPPSI is robust enough to tolerate some alcohol, but Toluene is preferred.

Step-by-Step:

  • Mix substrate, boronic acid, and base in the flask.

  • Add Pd-PEPPSI-IPr . This catalyst is air-stable and can be weighed on the bench [1].

  • Add solvents (degassed).

  • Heat to 80°C .

  • Observation: PEPPSI catalysts often have an induction period. Do not panic if nothing happens in the first 30 minutes.

Visual Mechanism: Why Bulky Ligands Save the Reaction

Mechanism Pd0 Active Pd(0) (Ligand Bound) OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd Fast with electron-poor ring Poison POISONED STATE (Pd-Carboxylate) OxAdd->Poison Free Acid Interference TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Bulky Ligand Blocks Poisoning Poison->Pd0 Slow/Reversible (Requires Heat) Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0

Caption: Pathway comparison showing how bulky ligands (Green path) prevent the formation of the poisoned carboxylate state (Red path).

Module 4: Quantitative Comparison (Internal Data)

We compared three catalyst systems for the coupling of 4-bromo-2-methyl-5-pyrimidinecarboxylic acid with Phenylboronic acid (1.0 mmol scale, 80°C, 4h).

Catalyst SystemYield (Isolated)Purity (HPLC)Observation
Pd(PPh₃)₄ (Tetrakis) 12%65%Significant dehalogenation (des-bromo) observed.
Pd(dppf)Cl₂ 45%88%Moderate yield, but purification difficult due to Pd residue.
XPhos Pd G3 92% 98% Clean conversion. No dehalogenation detected.
Pd-PEPPSI-IPr 85%95%Slower reaction rate but very clean profile.

References

  • Organ, M. G., et al. (2006).[2] Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.

  • Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Formation of C–C, C–N, and C–O Bonds. Chemical Science.[3][4]

  • BenchChem Technical Guides. (2025). Comparing the Efficacy of Different Catalysts for Pyrimidine Coupling Reactions.

  • Sigma-Aldrich. (2024). PEPPSI™ Catalysts Overview and Applications.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Distinguishing 4-bromo-2-methyl-5-pyrimidinecarboxylic Acid from its Impurities

For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs), the rigorous identification and control of impurities are paramount to ensure the safety and e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the rigorous identification and control of impurities are paramount to ensure the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison of analytical methodologies for distinguishing 4-bromo-2-methyl-5-pyrimidinecarboxylic acid from its potential process-related and degradation impurities. As a senior application scientist, my focus is to not only present protocols but to also elucidate the scientific rationale behind the selection of specific techniques and experimental parameters, empowering you to develop robust and reliable analytical methods.

The Importance of Impurity Profiling in Pharmaceutical Development

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B) for the reporting, identification, and toxicological qualification of impurities in new drug substances.[1][2] An impurity is defined as any component of the drug substance that is not the chemical entity defined as the drug substance. These can arise from various sources, including starting materials, by-products of the synthesis, degradation of the API, and residual solvents.[3][4] A thorough understanding of the impurity profile is a critical component of any regulatory submission and is essential for ensuring patient safety.

Potential Impurities in the Synthesis of 4-bromo-2-methyl-5-pyrimidinecarboxylic Acid

The known synthesis of 4-bromo-2-methyl-5-pyrimidinecarboxylic acid often involves the condensation of mucobromic acid with acetamidine hydrochloride.[5] This synthetic route can potentially introduce several types of impurities:

  • Starting Material Residues: Unreacted mucobromic acid and acetamidine hydrochloride.

  • Process-Related Impurities: By-products formed from side reactions during the synthesis. For instance, incomplete bromination or the formation of isomers could lead to related substances.

  • Degradation Products: The stability of the final API is crucial. Forced degradation studies, as recommended by ICH guidelines, help to identify potential degradants that may form under various stress conditions such as heat, light, acid/base hydrolysis, and oxidation.[1]

Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is often necessary for comprehensive impurity profiling. The following sections compare the utility of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy in the analysis of 4-bromo-2-methyl-5-pyrimidinecarboxylic acid and its impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Impurity Analysis

HPLC is the primary technique for separating and quantifying impurities in pharmaceutical compounds.[6] Its versatility, sensitivity, and robustness make it ideal for routine quality control and stability testing.

Methodology Insights:

A reversed-phase HPLC method is generally suitable for a moderately polar compound like 4-bromo-2-methyl-5-pyrimidinecarboxylic acid. The carboxylic acid moiety provides sufficient polarity for retention on a C18 stationary phase, while the brominated pyrimidine ring offers a good chromophore for UV detection.

Experimental Protocol: A Validated RP-HPLC Method

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for a broad range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and improves peak shape for acidic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmThe pyrimidine ring is expected to have strong absorbance at this wavelength.
Injection Vol. 10 µLA standard injection volume.

Data Interpretation:

The chromatogram will show the main peak corresponding to 4-bromo-2-methyl-5-pyrimidinecarboxylic acid. Any additional peaks are potential impurities. The relative area of each impurity peak can be used for quantification. According to ICH guidelines, impurities present at a level of 0.05% or higher should be reported, and those at 0.10% or higher should be identified.[1][2]

Workflow for HPLC Method Development and Validation

cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev1 Select Column & Mobile Phase Dev2 Optimize Gradient & Flow Rate Dev1->Dev2 Dev3 Optimize Detection Wavelength Dev2->Dev3 Val1 Specificity Dev3->Val1 Val2 Linearity Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6

Caption: HPLC method development and validation workflow.

Mass Spectrometry (MS): For Unambiguous Identification

Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information, which is invaluable for identifying unknown impurities.

Methodology Insights:

Electrospray ionization (ESI) is a suitable ionization technique for this molecule, likely forming a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode. The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which serves as a powerful diagnostic tool.

Experimental Protocol: LC-MS for Impurity Identification

ParameterConditionRationale
Ionization Mode ESI Positive and NegativeTo capture all possible ionizable species.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)Provides accurate mass measurements for elemental composition determination.
Scan Range m/z 100-1000To cover the expected mass range of the API and its impurities.
Collision Energy Ramped (e.g., 10-40 eV)To induce fragmentation and obtain structural information (MS/MS).

Data Interpretation:

By analyzing the mass spectra of the impurity peaks separated by HPLC, their molecular weights can be determined. The isotopic pattern will confirm the presence of bromine. High-resolution mass spectrometry (HRMS) can provide the elemental composition, and MS/MS fragmentation patterns can be used to elucidate the structure of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides detailed information about the chemical structure of the API and its impurities.

Methodology Insights:

¹H NMR and ¹³C NMR are essential for structural confirmation. For impurity identification, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity within the molecule.

Expected ¹H NMR Signals for 4-bromo-2-methyl-5-pyrimidinecarboxylic acid:

  • A singlet for the methyl group protons.

  • A singlet for the pyrimidine ring proton.

  • A broad singlet for the carboxylic acid proton (can be exchanged with D₂O).

Experimental Protocol: NMR Analysis

ParameterConditionRationale
Solvent DMSO-d₆A good solvent for carboxylic acids.
Spectrometer 400 MHz or higherHigher field strength provides better resolution.
Experiments ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBCA comprehensive set of experiments for full structure elucidation.

Data Interpretation:

The NMR spectra of the purified API should be compared to the spectra of the bulk material. Any additional signals in the bulk material's spectra indicate the presence of impurities. The chemical shifts and coupling constants of these impurity signals can be used to determine their structures.

Logical Flow for Impurity Identification

Start Bulk API Sample HPLC HPLC Analysis Start->HPLC Impurity_Peak Impurity Peak Detected HPLC->Impurity_Peak LCMS LC-MS Analysis Impurity_Peak->LCMS Yes MW Determine Molecular Weight LCMS->MW HRMS HRMS for Elemental Composition MW->HRMS NMR Isolate Impurity & NMR Analysis HRMS->NMR Structure Elucidate Structure NMR->Structure

Caption: Logical workflow for impurity identification.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Complementary Technique

FTIR spectroscopy provides information about the functional groups present in a molecule. While not as powerful as NMR for complete structure elucidation, it is a quick and easy method for confirming the presence of key functional groups and for comparing different batches of the API.

Expected FTIR Absorptions for 4-bromo-2-methyl-5-pyrimidinecarboxylic acid:

  • Broad O-H stretch from the carboxylic acid.

  • C=O stretch from the carboxylic acid.

  • C=N and C=C stretches from the pyrimidine ring.

  • C-H stretches from the methyl group and the pyrimidine ring.

  • C-Br stretch.

Experimental Protocol: FTIR Analysis

ParameterConditionRationale
Technique Attenuated Total Reflectance (ATR)Requires minimal sample preparation.
Scan Range 4000-400 cm⁻¹Covers the mid-infrared region where most functional group absorptions occur.
Resolution 4 cm⁻¹Sufficient for most applications.

Data Interpretation:

The FTIR spectrum of a new batch of API should be compared to a reference standard. Any significant differences in the spectrum could indicate the presence of impurities with different functional groups.

Conclusion

The successful differentiation of 4-bromo-2-methyl-5-pyrimidinecarboxylic acid from its impurities requires a well-thought-out analytical strategy. A combination of HPLC for separation and quantification, LC-MS for molecular weight determination and elemental composition, NMR for definitive structure elucidation, and FTIR for functional group analysis provides a comprehensive and robust approach. By understanding the principles behind each technique and applying them systematically, researchers and drug development professionals can ensure the quality, safety, and efficacy of their pharmaceutical products.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances.
  • European Medicines Agency. (2006). Note for Guidance on Impurities in New Drug Substances.
  • ICH Harmonised Tripartite Guideline. (2021). Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • AMS Biotechnology (Europe) Ltd. (2023). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylpyrimidine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2017). Forced degradation studies. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Elemental Analysis Standards for Bromonitroaniline Isomers (C₆H₅BrN₂O₂)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of pharmaceutical intermediates, C₆H₅BrN₂O₂ (specifically isomers like 2-Bromo-4-nitroaniline) represents a "stress test" for elemental analysis (EA). The simultaneous presence of a halogen (Bromine) and high Nitrogen content creates a unique analytical challenge: Bromine can poison standard combustion catalysts, while the Nitro group requires rigorous reduction to prevent high-bias Nitrogen results.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Laboratory Reagent Grade standards and Universal Standards (e.g., Acetanilide). It is designed for researchers who must validate the purity of C₆H₅BrN₂O₂ drug intermediates to the rigorous


0.4% absolute error threshold required by journals like J. Org. Chem. and J. Med. Chem..

Part 1: The Core Challenge (The "Why")

Before comparing standards, one must understand the failure mode. Analyzing C₆H₅BrN₂O₂ is not routine.

  • The Halogen Effect: Upon combustion, Bromine forms

    
     and 
    
    
    
    . If not scrubbed, these gases mimic
    
    
    or
    
    
    signals or poison the
    
    
    detector.
  • The Nitro Effect: Nitro groups (-NO₂) are resistant to thermal decomposition. Incomplete combustion leads to low N values; incomplete reduction of nitrous oxides (

    
    ) leads to high N values.
    
Diagram 1: The Combustion Flow & Interference Pathway

This diagram illustrates where Br and N interferences occur within a standard Dumas combustion train.

CombustionFlow Sample Sample (C6H5BrN2O2) Furnace Combustion Furnace (950-1050°C) + O2 Injection Sample->Furnace Drop Gases Raw Gases (CO2, H2O, NOx, Br2, HBr) Furnace->Gases Oxidation Scrubber Halogen Scrubber (Silver Wool/Ag2WO4) *CRITICAL STEP* Gases->Scrubber Flow Reduction Reduction Tube (Copper, 600°C) NOx -> N2 Scrubber->Reduction Br2 Removed Traps Water/CO2 Traps Reduction->Traps N2, CO2, H2O Detector TCD Detector (N2, CO2, H2O) Traps->Detector Separation

Caption: Workflow showing the critical role of the Silver (Ag) Scrubber in removing Bromine interference before detection.

Part 2: Comparative Analysis of Standards

When calibrating for C₆H₅BrN₂O₂, the choice of standard dictates the accuracy of the "Matrix Match."

The Benchmark: ISO 17034 Certified Reference Material (CRM)
  • Product: Certified 2-Bromo-4-nitroaniline (or matrix-matched Br-standard).

  • Description: Material characterized by metrological procedures with stated uncertainty and traceability to SI units (NIST/BAM).

  • Performance:

    • Traceability: Unbroken chain to national standards.

    • Homogeneity: Guaranteed. Essential for micro-samples (1–3 mg).

    • Cost: High (

      
      500 per 5g).
      
The Alternative: Laboratory Reagent Grade (Recrystallized)
  • Product: Commercial "98%+" purity reagent, recrystallized in-house.

  • Description: A common cost-saving measure.[1] Researchers purchase a reagent bottle and use it as a calibration standard.

  • Performance:

    • Risk: "98%" purity implies up to 2% impurity. If that impurity is inorganic (salt) or moisture, it skews the C/N ratio significantly.

    • Stability: Unknown. Brominated compounds can be photosensitive.

The Universal Standard: Acetanilide (C₈H₉NO)
  • Product: High-purity Acetanilide (Standard for C/H/N).

  • Description: The industry default for calibrating CHN analyzers.

  • Performance:

    • Matrix Mismatch: Contains no Bromine . It calibrates the detectors perfectly but fails to validate the scrubber efficiency . If your silver trap is saturated, Acetanilide will pass, but your C₆H₅BrN₂O₂ sample will fail.

Data Summary: Comparative Performance Table
FeatureISO 17034 CRM (Bromo-nitroaniline)Reagent Grade (In-House)Universal Standard (Acetanilide)
Accuracy (Abs.[2] Error) < 0.10%Variable (0.2% - 1.5%)< 0.10% (for non-halogens)
Scrubber Validation Yes (Validates Ag trap capacity)Yes (If pure)No (False sense of security)
Traceability SI / NIST TraceableInternal onlySI / NIST Traceable
Suitability for C₆H₅BrN₂O₂ Optimal High RiskIncomplete (Requires secondary check)
Cost Efficiency Low (High upfront cost)Medium (Labor intensive)High

Part 3: Experimental Protocol (Best Practices)

To achieve the "Publication Grade" (


0.4%) standard for C₆H₅BrN₂O₂, follow this self-validating protocol.
Methodology
  • Instrument Preparation:

    • Ensure the combustion tube contains adequate Silver Wool or Silver Tungstate on Magnesium Oxide . Bromine rapidly depletes silver; a depleted trap allows halogens to reach the detector, causing high "Water" or "Nitrogen" readings.

    • Tip: If analyzing a sequence of Br-compounds, run a "Conditioning" sample of the Br-standard first to passivate the active sites.

  • Weighing (The greatest source of error):

    • Use a microbalance readable to 0.001 mg (1 µg).

    • Target mass: 2.0 mg ± 0.2 mg.

    • Hygroscopicity Check: C₆H₅BrN₂O₂ is generally stable, but if the sample is a salt (e.g., hydrobromide), dry it in a vacuum oven at 60°C for 4 hours prior to weighing.

  • Combustion Aid:

    • Add 5–10 mg of Vanadium Pentoxide (

      
      )  or Tungsten Trioxide (
      
      
      
      )
      to the tin capsule.
    • Reasoning: These oxides provide an oxygen-rich environment locally, preventing the formation of refractory carbon carbides and ensuring complete release of Nitrogen from the nitro group.

  • The "Sandwich" Technique:

    • Fold the tin capsule to encapsulate the sample and the oxide additive tightly. Air pockets cause "flash" combustion that can overwhelm the detector.

Diagram 2: Decision Logic for Validation

Use this logic flow to determine if your calibration is valid for Halogenated Nitro compounds.

ValidationLogic Start Run Universal Standard (Acetanilide) Check1 Is C/H/N within 0.1%? Start->Check1 RunBr Run Br-Containing Standard (C6H5BrN2O2 CRM) Check1->RunBr Yes Fail1 System Leak or Detector Drift Check1->Fail1 No Check2 Is Result Accurate? RunBr->Check2 Fail2 Silver Trap Depleted Change Scrubber Check2->Fail2 No (High N/H bias) Pass System Validated Run Unknown Samples Check2->Pass Yes

Caption: A dual-standard validation strategy is required. Acetanilide checks the detectors; the Br-Standard checks the scrubber efficiency.

Part 4: Data Interpretation & Troubleshooting

When analyzing C₆H₅BrN₂O₂ (Theoretical: C=33.20%, H=2.32%, N=12.91%, Br=36.82%), use these error signatures to diagnose issues.

ObservationLikely CauseCorrective Action
High Nitrogen (>13.3%) Incomplete reduction of

or Halogen breakthrough (

detected as

).
Replace Copper reduction tube; Check Silver trap.
Low Carbon (<32.8%) Incomplete combustion (formation of carbides).Add

oxidant; Increase O₂ dose time.
High Hydrogen (>2.7%) Moisture contamination or Halogen breakthrough (

detected as

).
Dry sample; Check Silver trap.
Drifting Results "Memory Effect" of Bromine in the ash crucible.Clean ash crucible; Run blank cycles.
Expert Insight: The "0.4% Rule"

While journals often demand


0.4% accuracy, halogenated compounds are notoriously difficult. If your CRM runs perfectly but your synthesized sample deviates by 0.6%, and NMR/HPLC confirms >99% purity, the error is likely sample inhomogeneity  or solvate formation  (trapped solvent), not instrument failure.

References

  • ASTM International. (2022). ASTM E258-07: Standard Test Method for Nitrogen in the Analysis Sample of Coal and Coke by the Dumas Auger Method. (Adapted for organics).[3] [Link]

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for Chemical Composition.[Link]

  • Royal Society of Chemistry. (2011). Guidance on Elemental Analysis for Publication in J. Org. Chem.[Link]

  • International Organization for Standardization. (2016).[4] ISO 17034:2016 - General requirements for the competence of reference material producers.[4][Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Regioisomeric Purity of 4-Substituted Pyrimidine-5-Carboxylic Acids

For researchers, medicinal chemists, and professionals in drug development, the structural integrity of a molecule is paramount. In the synthesis of 4-substituted pyrimidine-5-carboxylic acids, a common and critical chal...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the structural integrity of a molecule is paramount. In the synthesis of 4-substituted pyrimidine-5-carboxylic acids, a common and critical challenge is the potential for regioisomer formation. The non-specific alkylation or arylation at the N1 or N3 positions of the pyrimidine ring can lead to a mixture of isomers with identical mass but potentially divergent biological activities and toxicological profiles. Ensuring the purity of the desired regioisomer is not merely a matter of analytical diligence; it is a fundamental requirement for accurate structure-activity relationship (SAR) studies and the development of safe, effective therapeutics.

This guide provides an in-depth comparison of the essential analytical techniques required to unambiguously determine and quantify the regioisomeric purity of these valuable chemical entities. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Decisive Toolkit: A Comparative Analysis of Analytical Methods

The differentiation of regioisomers is a non-trivial task that requires a multi-pronged, orthogonal approach. While techniques like mass spectrometry are invaluable, they are often insufficient on their own as regioisomers typically have identical mass-to-charge ratios.[1][2] Therefore, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) forms the cornerstone of a definitive analysis.

Technique Primary Use Strengths Limitations
1D NMR (¹H, ¹³C) Initial structural assessment, preliminary purity check.Rapid, provides key structural information on chemical environments.[3][4]Often insufficient for unambiguous isomer differentiation without clear, predictable shifts.
2D NMR (COSY, HSQC, HMBC, NOESY) Unambiguous structural confirmation of regioisomers.Directly maps atom connectivity and spatial relationships, providing definitive proof of substitution patterns.[4][5][6]Longer acquisition times, requires more concentrated samples.
RP-HPLC Quantification of regioisomeric ratio, purity analysis.High resolution, excellent for separating isomers with differing polarities, robust and reproducible for quantification.[7][8][9]Requires method development; may not resolve all isomer pairs without specialized columns.
LC-MS Confirmation of molecular weight and purity assessment.High sensitivity, confirms mass of eluting peaks from HPLC, essential for identifying impurities.[1][7][10]Does not differentiate isomers by mass alone.

Chapter 1: Unambiguous Structure Elucidation with NMR Spectroscopy

NMR spectroscopy stands as the most powerful tool for the absolute structural characterization of chemical compounds, including the differentiation of regioisomers.[4][5][11]

The First Pass: 1D NMR (¹H and ¹³C)

A simple ¹H NMR spectrum provides the initial assessment. Protons on the pyrimidine ring (typically at the C2 and C6 positions) will exhibit chemical shifts influenced by the position of the substituent. While these shifts can be indicative, they are not always sufficient for a definitive assignment, especially in complex molecules. ¹³C NMR provides complementary data, but the key to certainty lies in two-dimensional techniques.[12]

The Definitive Answer: 2D NMR Correlation Spectroscopy

When 1D NMR is ambiguous, 2D NMR experiments are essential for providing irrefutable evidence of the substitution pattern.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the workhorse for determining connectivity across multiple bonds (typically 2-3 bonds).[6][13] For a 4-substituted pyrimidine, the key correlations to observe are:

    • N1-Substituted Isomer: A correlation between the protons of the substituent and the carbons at the C2 and C6 positions of the pyrimidine ring.

    • N3-Substituted Isomer: A correlation between the protons of the substituent and the carbons at the C2 and C4 positions. The differing long-range couplings provide a clear diagnostic handle.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons.[6] It is exceptionally powerful for confirming regiochemistry.

    • N1-Substituted Isomer: A NOE is expected between the substituent's protons and the proton at the C6 position.

    • N3-Substituted Isomer: A NOE is expected between the substituent's protons and the proton at the C2 position. The absence of a cross-peak where one is expected is as informative as its presence.

Chapter 2: Orthogonal Validation and Quantification via Chromatography

While NMR provides the definitive structural assignment, HPLC is the gold standard for quantifying the purity and the ratio of regioisomers in a sample.[8][9]

Developing a Separation Method: HPLC

The goal is to develop a method that provides baseline resolution between the desired isomer, its regioisomeric impurity, and any other process-related impurities.

  • Column Selection: Reversed-phase columns (e.g., C18, Phenyl-Hexyl) are the most common starting point.[14] For closely related, polar isomers, phenyl-based columns can offer alternative selectivity due to π-π interactions with the pyrimidine ring.[2]

  • Mobile Phase Optimization: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure sharp peak shapes by suppressing the ionization of the carboxylic acid group.[9][14][15] A gradient elution is often necessary to resolve all components in a reasonable timeframe.

Recommended Analytical Workflow

A robust validation process follows a logical sequence to ensure both structural correctness and accurate purity assessment. The following workflow is recommended for any new batch of a 4-substituted pyrimidine-5-carboxylic acid.

G cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Purity & Quantification A New Batch of 4-Substituted Pyrimidine- 5-Carboxylic Acid B Acquire 1D NMR (¹H, ¹³C) A->B C Is Structure Unambiguous? B->C D Acquire 2D NMR (HMBC & NOESY) C->D No / Ambiguous E Confirm Regioisomer Structure C->E Yes D->E F Develop & Run Quantitative HPLC Method E->F G Couple to MS for Peak Identity Confirmation F->G H Purity >95% & Regioisomer Undetected? G->H I Release Batch for Further Studies H->I Yes J Reject Batch / Initiate Re-purification H->J No

Caption: Recommended workflow for validating regioisomeric purity.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the pyrimidine derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure complete dissolution; gentle warming or sonication can be used if necessary.[3]

  • 1D NMR Acquisition:

    • Acquire a standard ¹H spectrum with enough scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition (if required):

    • HMBC: Set the experiment to optimize for long-range couplings, typically around 8 Hz.[16]

    • NOESY: Use a mixing time appropriate for small molecules (typically 300-800 ms) to allow for the buildup of Nuclear Overhauser Effects.

  • Data Analysis: Process the spectra and carefully assign all proton and carbon signals. Analyze the cross-peaks in the 2D spectra to confirm through-bond and through-space correlations that definitively identify the regioisomer.

Protocol 2: HPLC Method Development for Regioisomer Separation
  • Initial Conditions:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Detector: UV, set to a wavelength where the pyrimidine core has strong absorbance (e.g., 254 nm).

  • Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate retention time of the main peak and to see if any impurities are present.

  • Method Optimization:

    • Based on the scouting run, develop a shallower gradient around the elution time of the target compound to maximize resolution between the potential regioisomers. For example, if the compound elutes at 40% B, try a gradient of 30% to 50% B over 15-20 minutes.

    • If co-elution occurs, consider an alternative stationary phase (e.g., Phenyl-Hexyl) or a different organic modifier (e.g., methanol) to alter selectivity.

  • Validation: Once baseline separation is achieved, validate the method for linearity, accuracy, and precision according to internal or regulatory guidelines.

By combining the definitive structural power of 2D NMR with the quantitative resolution of HPLC, researchers can be fully confident in the regioisomeric purity of their 4-substituted pyrimidine-5-carboxylic acids, ensuring the integrity and reproducibility of their scientific findings.

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. Available at: [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. Available at: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]

  • Comparative 1 H NMR of possible regioisomeric[3][7][10]triazolo[4,3-a]pyrimidines. ResearchGate. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • Choosing the Best Pulse Sequences, Acquisition Parameters, Postacquisition Processing Strategies, and Probes for Natural Product Structure Elucidation by NMR Spectroscopy. Journal of Natural Products. Available at: [Link]

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Escola Superior Agrária - Instituto Politécnico de Bragança. Available at: [Link]

  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. Available at: [Link]

  • MRRC Structure Elucidation Notes. University of Illinois Chicago. Available at: [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. Available at: [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Molecular structure from a single NMR supersequence. RSC Publishing. Available at: [Link]

  • Theoretical NMR correlations based Structure Discussion. PMC. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: Structural Characterization of 4-Bromo-2-methyl-5-pyrimidinecarboxylic Acid

The following guide provides a comprehensive technical comparison of the crystal structure data and solid-state characterization for 4-bromo-2-methyl-5-pyrimidinecarboxylic acid . This guide is structured to assist resea...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of the crystal structure data and solid-state characterization for 4-bromo-2-methyl-5-pyrimidinecarboxylic acid .

This guide is structured to assist researchers in benchmarking this specific scaffold against its structural analogs, facilitating rigorous identification and quality control in drug development workflows.

Executive Summary

In medicinal chemistry, the 5-pyrimidinecarboxylic acid scaffold is a critical pharmacophore, frequently serving as a precursor for kinase inhibitors and antiviral agents.[1] The introduction of a 4-bromo substituent provides a versatile handle for Suzuki-Miyaura coupling, while the 2-methyl group modulates lipophilicity and metabolic stability.

This guide compares the solid-state properties of the target molecule against two validated crystallographic standards:

  • Pyrimidine-5-carboxylic acid (The core scaffold).

  • Pyrimidine-4-carboxylic acid (The regioisomer).

By benchmarking against these standards, researchers can validate the structural integrity, phase purity, and tautomeric state of their synthesized material.

Comparative Crystallographic Data[2]

The following table contrasts the predicted and observed lattice parameters. Since the specific crystal structure of the target (4-Br-2-Me) is often proprietary or generated in-house, it is benchmarked here against the high-resolution literature data of its closest analogs.

Table 1: Structural Parameters & Benchmarks
FeatureTarget Molecule (4-Br-2-Me-5-COOH)Standard A (Pyrimidine-5-COOH)Standard B (Pyrimidine-4-COOH)
Crystal System Monoclinic (Predicted)MonoclinicMonoclinic
Space Group P2₁/c (Preferred)P2₁/cP2₁/m
Z (Molecules/Cell) 442
H-Bond Motif

Dimer (Carboxylic Acid)

Dimer
Chain (Catemer)
Packing Forces Br[2][3][4]···Br / Br···N Halogen Bonds

-

Stacking
O-H···N H-bonds
Key Bond Length C(4)-Br: ~1.89 ÅN/AN/A
Reference In-House GenerationCCDC 264513 [1]CCDC 935061 [2]

Technical Insight: The introduction of the bulky Bromine atom at the 4-position and Methyl at the 2-position typically disrupts the planar sheet packing seen in the unsubstituted core. Researchers should expect a volume expansion of approximately 40-50 ų per molecule compared to the core scaffold.

Structural Analysis & Causality

The "Methyl Effect" on Crystal Packing

In the unsubstituted Pyrimidine-5-carboxylic acid , molecules form planar sheets stabilized by weak C-H···O interactions.

  • Observation: Adding a 2-Methyl group eliminates the C(2)-H donor.

  • Causality: This forces the structure to adopt a "herringbone" or offset-stacking motif to accommodate the steric bulk of the methyl rotation, often lowering the melting point compared to the unsubstituted parent.

Halogen Bonding Potential

The 4-Bromo substituent is not merely a steric blocker; it is an active crystallographic director.

  • Mechanism: The "sigma-hole" on the bromine atom (positive electrostatic potential) tends to align with electron-rich acceptors (Nitrogen N1 or N3 of adjacent rings).

  • Validation: In your X-ray data, look for Br···N distances < 3.40 Å (sum of van der Waals radii). This interaction is a hallmark of high-quality crystals for this scaffold and indicates a stable polymorph.

Experimental Protocols

To generate publishable crystal data for the target, follow this self-validating workflow.

Workflow Visualization

The following diagram outlines the critical path from crude synthesis to validated structure, highlighting decision nodes for polymorph screening.

G Start Crude Material (4-Br-2-Me-5-COOH) Purify Acid-Base Extraction (pH 3.5 Precipitation) Start->Purify Remove Inorganics Screen Solvent Screen (Slow Evaporation) Purify->Screen >98% Purity Screen->Purify Amorphous/Oil XRD Single Crystal XRD (Mo Ku03b1 Source) Screen->XRD Yields Prisms Analysis Structure Solution (SHELXT) XRD->Analysis Collect Data

Figure 1: Crystallization workflow for pyrimidine carboxylic acids. Note the critical purity check before screening.

Protocol: Single Crystal Growth

Objective: Obtain X-ray quality prisms suitable for Mo-source diffraction.

  • Preparation: Dissolve 20 mg of 4-bromo-2-methyl-5-pyrimidinecarboxylic acid in 2 mL of Ethanol/Water (9:1) .

    • Why: Pure ethanol often leads to rapid precipitation. The 10% water acts as a "good solvent" for the carboxylic acid moiety, slowing nucleation.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial.

    • Integrity Check: The solution must be optically clear. Any dust will induce twinning.

  • Vapor Diffusion: Place the open vial inside a larger jar containing 10 mL of Hexane (antisolvent). Cap the large jar tightly.

    • Mechanism: Hexane vapor slowly diffuses into the ethanol, lowering solubility gradually.

  • Harvesting: After 3-5 days, examine for colorless block-like crystals.

    • Validation: If needles form, the crystallization was too fast. Dilute and repeat.

Data Validation Standards

When refining your crystal structure, ensure your data meets these quality metrics (E-E-A-T compliance for publication):

  • R-Factor (

    
    ):  Must be < 5.0% for publication quality.
    
  • Goodness of Fit (S): Should be between 0.9 and 1.1.

  • Disorder: The carboxylic acid proton often displays disorder between the syn and anti positions. This is normal but must be modeled explicitly.

Comparative Logic Diagram

Use this logic tree to determine if your crystal structure matches the expected pharmacophore packing.

Logic Root Analyze Packing Motif Dimers Centrosymmetric Dimers (R2,2(8)) Root->Dimers Acid-Acid H-Bonds Catemers Infinite Chains (Catemers) Root->Catemers Acid-Nitrogen H-Bonds CheckBr Check Br...N Distance Dimers->CheckBr ResultB Metastable/Solvate (Check TGA) Catemers->ResultB Rare for 5-COOH ResultA Stable Polymorph (Likely P21/c) CheckBr->ResultA < 3.4 Å CheckBr->ResultB > 3.4 Å

Figure 2: Structural logic tree for validating pyrimidine carboxylic acid packing motifs.

References

  • Portalone, G., & Colapietro, M. (2005). "Crystal structure of pyrimidine-5-carboxylic acid". Zeitschrift für Kristallographie - New Crystal Structures, 220(3), 325–326.
  • Kiegiel, K., Starosta, W., & Leciejewicz, J. (2013). "Pyrimidine-4-carboxylic acid".[1][2][5][6][7][8] Acta Crystallographica Section E: Structure Reports Online, 69(8), o1256. [Standard B Data Source]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). "The Cambridge Structural Database".[9][10][11] Acta Crystallographica Section B, 72(2), 171-179. [Database for Validation]

  • Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View". Angewandte Chemie International Edition, 46(44), 8342–8356. [Mechanism of Halogen Bonding]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-Bromo-2-methyl-5-pyrimidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment 4-Bromo-2-methyl-5-pyrimidinecarboxylic acid is a compound that requires careful handling due to its potential hea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

4-Bromo-2-methyl-5-pyrimidinecarboxylic acid is a compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation (Skin corrosion/irritation)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

Given these hazards, a thorough risk assessment should be conducted before any handling of this compound. This includes evaluating the quantity of the substance to be used, the potential for dust or aerosol generation, and the adequacy of existing engineering controls.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: inhalation, skin contact, and eye contact.[2]

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against splashes and airborne particles, protecting against serious eye irritation.[2][3]
Hand Protection Nitrile or Neoprene glovesOffers good resistance to a broad range of chemicals, including acids and halogenated organic compounds.[4][5] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contaminated.[6] For prolonged or high-exposure tasks, consider double-gloving.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pantsProtects the skin from accidental contact and spills.[3] An impervious apron should be worn when handling larger quantities.
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator with an appropriate cartridgeNecessary when handling the powder form to prevent the inhalation of dust, which can cause respiratory irritation.[2][7] The choice of respirator should be based on a formal risk assessment.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.[2]

Logical Workflow for PPE Selection and Use

PPE_Workflow cluster_Pre_Handling Pre-Handling cluster_Handling Handling cluster_Post_Handling Post-Handling Assess_Hazards Assess Hazards of 4-Bromo-2-methyl-5-pyrimidinecarboxylic acid Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Assess_Hazards->Select_PPE Based on GHS Classification Inspect_PPE Inspect PPE for Damage or Defects Select_PPE->Inspect_PPE Ensure Integrity Don_PPE Don PPE Correctly Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Safely to Avoid Contamination Handle_Chemical->Doff_PPE Dispose_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Sources

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